1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
Description
Structure
3D Structure
Properties
CAS No. |
71917-95-8 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1'-methylspiro[3H-1-benzofuran-2,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)10-11-4-2-3-5-12(11)15-13/h2-5H,6-10H2,1H3 |
InChI Key |
BZZCGYHKQRWOCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Foundational & Exploratory
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] CAS number and molecular weight
This guide provides an in-depth technical analysis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] , a privileged spirocyclic scaffold used in medicinal chemistry.
Executive Summary
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] is a bicyclic spiro-compound featuring a dihydrobenzofuran ring fused at the C2 position to the C4 position of an N-methylpiperidine ring. As a derivative of the spiro[benzofuran-2,4'-piperidine] scaffold, it represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-protein coupled receptors (GPCRs) and Sigma (σ) receptors.
This guide details the physicochemical identity, synthetic pathways, and pharmacological utility of this compound, distinguishing it from its structural isomer, spiro[isobenzofuran-1,4'-piperidine] (the core of antidepressants like talopram).
Chemical Identity & Physicochemical Properties[1]
The compound is the N-methylated tertiary amine derivative of the parent secondary amine scaffold.
Nomenclature and Identifiers[1]
| Property | Detail |
| Chemical Name | 1'-Methyl-3H-spiro[1-benzofuran-2,4'-piperidine] |
| Systematic Name | 1'-Methyl-2,3-dihydrospiro[benzofuran-2,4'-piperidine] |
| Parent Scaffold CAS | 71916-73-9 (Secondary amine: 3H-Spiro[benzofuran-2,4'-piperidine]) |
| Derivative CAS | Not widely listed in public commodity catalogs; synthesized as a derivative. |
| Molecular Formula | C |
| Molecular Weight | 203.28 g/mol |
| SMILES | CN1CCC2(CC1)CC3=CC=CC=C3O2 |
Calculated Physicochemical Profile
Data derived from consensus chemoinformatic models for the N-methyl derivative.
| Parameter | Value | Significance in Drug Design |
| cLogP | ~2.3 – 2.6 | Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration. |
| TPSA | ~12.5 Ų | Low polar surface area suggests high CNS permeability. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| H-Bond Acceptors | 2 | Tertiary amine and ether oxygen. |
| pKa (Base) | ~8.5 – 9.0 | Predominantly cationic at physiological pH (7.4), aiding receptor binding. |
Synthetic Methodologies
The synthesis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] generally proceeds through the construction of the spiro-ether linkage. The most robust route involves the Grignard addition of a 2-halobenzyl derivative to a piperidone, followed by intramolecular cyclization.
Route A: The Grignard-Cyclization Strategy (Standard)
This protocol allows for the direct formation of the spiro-dihydrobenzofuran core.
Step 1: Grignard Formation & Addition
-
Reagents: 2-Fluorobenzyl chloride (or bromide), Magnesium turnings, N-Methyl-4-piperidone.
-
Mechanism: Formation of the Grignard reagent (2-fluorobenzylmagnesium chloride) followed by nucleophilic attack on the ketone of the piperidone.
-
Intermediate: 4-(2-Fluorobenzyl)-4-hydroxy-1-methylpiperidine.
Step 2: Intramolecular Nucleophilic Aromatic Substitution (S
-
Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), DMF or THF, Heat.
-
Mechanism: The alkoxide generated from the tertiary alcohol attacks the aromatic ring at the 2-position, displacing the fluoride ion to close the furan ring.
-
Outcome: Formation of the spiro[benzofuran-2,4'-piperidine] core.[1]
Visualization of Synthetic Pathway
Figure 1: Convergent synthesis via Grignard addition and intramolecular SNAr cyclization.
Pharmacological Applications & Mechanism
The spiro[benzofuran-2,4'-piperidine] scaffold is a structural isomer of the spiro[isobenzofuran-1,4'-piperidine] found in antidepressants like Talopram. However, the benzofuran-2-spiro variant has distinct pharmacological profiles.
Structural Pharmacology (The "Privileged Scaffold" Concept)
The spiro-fusion rigidly orients the basic nitrogen (piperidine) relative to the aromatic moiety (benzofuran) and the hydrogen bond acceptor (ether oxygen). This conformation mimics the pharmacophores of several endogenous ligands.
-
Sigma Receptors (σ1 / σ2): The distance between the basic nitrogen and the aromatic centroid is ideal for the Sigma-1 receptor binding pocket. N-methyl derivatives often show high affinity for σ1, which is investigated for neuroprotection and cognitive enhancement.
-
Muscarinic Acetylcholine Receptors: Derivatives of this scaffold have been explored as M1 muscarinic agonists/positive allosteric modulators (PAMs) for Alzheimer's disease.
-
Monoamine Transporters: Unlike the isobenzofuran series (which are strong SSRIs/NRIs), the benzofuran-2-spiro series is less commonly associated with transporter inhibition unless specifically substituted on the aromatic ring.
Biological Pathway Interaction
Figure 2: Potential biological targets and downstream physiological effects of the scaffold.
Experimental Protocols
Synthesis of the Parent Scaffold (Reference Protocol)
Adapted from standard medicinal chemistry procedures for spiro-ethers.
Objective: Synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] (Secondary Amine).
-
Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in dry THF.
-
Grignard: Add 2-fluorobenzyl chloride (1.0 eq) dropwise to maintain reflux. Stir for 1 hour.
-
Addition: Cool to 0°C. Add N-Boc-4-piperidone (1.0 eq) in THF dropwise. Stir at RT for 4 hours.
-
Quench: Saturated NH
Cl solution. Extract with EtOAc.[2] -
Cyclization: Dissolve the crude alcohol in DMF. Add NaH (60% dispersion, 1.5 eq) cautiously at 0°C. Heat to 80°C for 3 hours.
-
Deprotection: Treat the N-Boc-spiro intermediate with 4M HCl in Dioxane or TFA/DCM to yield the secondary amine salt.
N-Methylation (Derivatization)
Objective: Conversion of the secondary amine to the 1'-Methyl target.
-
Reaction: Dissolve 3H-spiro[benzofuran-2,4'-piperidine] (1.0 eq) in Methanol or Dichloromethane.
-
Reductive Amination (Preferred): Add Formaldehyde (37% aq, 5.0 eq). Stir 15 min. Add NaBH(OAc)
(3.0 eq). Stir 2 hours. -
Workup: Quench with saturated NaHCO
. Extract with DCM. Dry over Na SO . -
Purification: Silica gel chromatography (DCM:MeOH:NH
OH) to isolate the 1'-Methyl product.
Safety and Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tertiary amine is prone to oxidation (N-oxide formation) if exposed to air/light for prolonged periods.
-
Solubility: Soluble in DMSO, Methanol, and Chloroform. Sparingly soluble in water unless converted to the Hydrochloride (HCl) salt.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1068992: 3H-Spiro[1-benzofuran-2,4'-piperidine]. PubChem. Available at: [Link]
- Efange, S. M., et al. (1994). "Spiro[benzofuran-2(3H),4'-piperidines] as potential central nervous system agents." Journal of Medicinal Chemistry.
- Cheng, Y., et al. (2011). "Design and synthesis of spiro[benzofuran-2,4'-piperidine] derivatives as novel Sigma-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
Sources
Navigating the Sigma Receptor Landscape: A Technical Guide to the Spiro[benzofuran-2,4'-piperidine] Scaffold
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigmatic Allure of Sigma Receptors and the Spiro[benzofuran-2,4'-piperidine] Core
The sigma receptors, once misclassified as opioid receptors, have emerged as a distinct and compelling class of intracellular proteins with profound implications for cellular homeostasis and a wide spectrum of human diseases. Their intricate roles in neurodegenerative disorders, cancer, pain, and psychiatric conditions have positioned them as attractive targets for therapeutic intervention. Within the medicinal chemist's armamentarium, the spiro[benzofuran-2,4'-piperidine] scaffold has been explored as a versatile framework for the design of ligands targeting these enigmatic receptors. This technical guide delves into the mechanism of action of compounds based on this scaffold with a specific focus on the influence of the N-substituent, particularly the 1'-methyl group, on sigma receptor interaction. While direct experimental data for 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] is limited in the public domain, this guide will synthesize findings from closely related analogues to provide a comprehensive understanding of the structure-activity relationships (SAR) that govern the interaction of this chemical class with sigma-1 and sigma-2 receptors.
The Sigma Receptor Family: A Tale of Two Proteins
Sigma receptors are intracellular proteins primarily located at the endoplasmic reticulum (ER), where they act as molecular chaperones and modulators of various signaling pathways. The two major subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are genetically distinct and exhibit different pharmacological profiles and cellular functions.
The Sigma-1 Receptor (σ₁R): A Pluripotent Modulator
The σ₁ receptor is a 223-amino acid transmembrane protein that plays a crucial role in maintaining cellular homeostasis, particularly under conditions of stress. It is involved in a myriad of cellular processes, including:
-
Calcium Signaling: The σ₁ receptor modulates intracellular calcium (Ca²⁺) signaling by interacting with the inositol 1,4,5-trisphosphate (IP₃) receptor at the mitochondria-associated ER membrane (MAM). This regulation is vital for neuronal function and cell survival.
-
Ion Channel Modulation: It can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium channels.
-
Neurotransmission: The σ₁ receptor influences the release of several neurotransmitters, such as dopamine and glutamate.
-
Cellular Proliferation and Apoptosis: It is implicated in the regulation of cell growth and programmed cell death.
The Sigma-2 Receptor (σ₂R): A Proliferation Marker and Beyond
Initially defined by its distinct pharmacological profile, the σ₂ receptor was more recently identified as the transmembrane protein 97 (TMEM97). It is often overexpressed in proliferating cells, including various types of cancer cells, making it a potential biomarker and therapeutic target in oncology.[1] Key functions of the σ₂ receptor include:
-
Cholesterol Homeostasis: The σ₂ receptor is involved in the regulation of cholesterol transport and metabolism within the cell.
-
Neuronal Signaling: It modulates neuronal action potential firing through the regulation of calcium and potassium channels.[1]
-
Cell Viability: Ligands targeting the σ₂ receptor can induce apoptosis in cancer cells, highlighting its role in cell survival pathways.
The Spiro[benzofuran-2,4'-piperidine] Scaffold: Structure-Activity Relationship at Sigma Receptors
The spiro[benzofuran-2,4'-piperidine] core provides a rigid three-dimensional structure that can be systematically modified to probe the binding pockets of sigma receptors. The key points of modification are the piperidine nitrogen (N1'), the benzofuran ring, and the spirocyclic center.
The Critical Role of the N-Substituent
Research on a series of spiro[isobenzofuran-1(3H),4'-piperidines], a closely related isomeric scaffold, has provided crucial insights into the impact of the N-substituent on sigma receptor affinity. Studies have shown that spiropiperidines with small N-substituents, such as methyl (Me) or ethyl (Et), exhibit very low affinity for both σ₁ and σ₂ binding sites, with IC₅₀ values greater than 1000 nM.[2] In contrast, increasing the size and lipophilicity of the N-substituent, for instance to a propyl, butyl, or phenylethyl group, leads to a significant increase in binding affinity, often in the low nanomolar range.[2][3]
Inference for 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]:
Based on the structure-activity relationship established for the isomeric spiro[isobenzofuran-1(3H),4'-piperidines], it is highly probable that 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] possesses low affinity for both sigma-1 and sigma-2 receptors. The small methyl group is likely insufficient to engage in the key hydrophobic interactions within the binding sites of these receptors that are necessary for high-affinity binding.
Influence of Modifications on the Benzofuran Ring
Substituents on the aromatic ring of the spiro[benzofuran-2,4'-piperidine] scaffold can also modulate binding affinity and selectivity. For instance, in related series, the introduction of electron-withdrawing or electron-donating groups has been shown to fine-tune the interaction with sigma receptors, although the effect is often less pronounced than that of the N-substituent.
Mechanism of Action: How Spiro[benzofuran-2,4'-piperidine] Derivatives May Interact with Sigma Receptors
While the precise binding mode of spiro[benzofuran-2,4'-piperidine] derivatives within the sigma receptors has not been elucidated through co-crystallization studies, a hypothetical model can be proposed based on the known pharmacophore for sigma receptor ligands. This model generally includes:
-
A Basic Amine: The protonated piperidine nitrogen of the scaffold is expected to form a key ionic interaction with a conserved acidic residue (e.g., Asp126 in σ₁) within the receptor's binding pocket.
-
A Hydrophobic Region: The spirocyclic benzofuran portion provides a rigid and lipophilic structure that can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site.
-
An Additional Hydrophobic Moiety: As suggested by the SAR, a larger, lipophilic N-substituent is crucial for high affinity. This group likely occupies a hydrophobic pocket adjacent to the primary binding site, significantly contributing to the overall binding energy.
The functional consequence of a ligand binding to a sigma receptor can be agonistic or antagonistic. Agonists typically stabilize a receptor conformation that promotes downstream signaling, while antagonists block the binding of endogenous ligands or prevent the receptor from adopting an active conformation. The functional activity of spiro[benzofuran-2,4'-piperidine] derivatives would need to be determined through specific functional assays.
Experimental Protocols for Characterizing Sigma Receptor Ligands
The interaction of novel compounds with sigma receptors is typically characterized through a series of in vitro assays.
Radioligand Binding Assays
This is the gold standard method for determining the binding affinity of a test compound for a receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for σ₁ and σ₂ receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target sigma receptor subtype. For example, guinea pig brain homogenates are a rich source of σ₁ receptors, while rat liver can be used for σ₂ receptors.
-
Incubation: A fixed concentration of a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ₁ or [³H]DTG for σ₂) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
To determine the affinity for the σ₂ receptor specifically, the assay using [³H]DTG is performed in the presence of a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to "mask" the σ₁ sites.
Functional Assays
Once binding affinity is established, functional assays are employed to determine whether a ligand acts as an agonist or an antagonist.
Example: Calcium Mobilization Assay
Objective: To assess the ability of a test compound to modulate σ₁ receptor-mediated calcium signaling.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the σ₁ receptor is used.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are first treated with the test compound, followed by stimulation with a known agonist of a G-protein coupled receptor that induces IP₃-mediated calcium release (e.g., bradykinin).
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Analysis: An agonist effect would be observed as a modulation of the calcium response induced by the primary stimulant. An antagonist effect would be seen as a blockade of the effect of a known σ₁ receptor agonist.
Binding Affinity Data of Representative Spiro[benzofuran-2,4'-piperidine] Analogues
The following table summarizes the reported binding affinities of some spiro[benzofuran-2,4'-piperidine] derivatives for sigma-1 and sigma-2 receptors. It is important to note that these are analogues of the primary topic compound and are included to illustrate the SAR.
| Compound | N-Substituent | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Analogue 1 | -CH₂CH₂Ph | 2.2[3] | 2.9[3] | ~1.3 |
| Analogue 2 | -CH₂Ph | High Affinity | Moderate Affinity | σ₁ selective |
| Inferred | -CH₃ | >1000 (estimated) | >1000 (estimated) | N/A |
Data for Analogue 1 is for the isomeric spiro[isobenzofuran-1(3H),4'-piperidine] scaffold. Data for Analogue 2 is a qualitative summary from SAR studies. The inferred data for the 1'-methyl derivative is an estimation based on the established SAR for small N-alkyl substituents.[2]
Visualizing the Mechanism: Signaling Pathways and a Hypothetical Binding Model
General Sigma Receptor Signaling
Caption: Generalized signaling pathway of sigma receptors upon ligand binding.
Hypothetical Binding Pose of a High-Affinity Spiro[benzofuran-2,4'-piperidine] Ligand
Caption: Hypothetical binding model of a high-affinity spiro[benzofuran-2,4'-piperidine] derivative in a sigma receptor.
Conclusion and Future Perspectives
The spiro[benzofuran-2,4'-piperidine] scaffold represents a valuable starting point for the design of sigma receptor ligands. The available structure-activity relationship data strongly indicate that the substituent on the piperidine nitrogen is a key determinant of binding affinity. While derivatives with larger, lipophilic N-substituents can exhibit high affinity for both sigma-1 and sigma-2 receptors, the 1'-methyl derivative is predicted to have very low affinity.
This underscores a critical principle in drug design: small structural modifications can lead to profound changes in biological activity. For researchers and drug development professionals working with this scaffold, the focus for achieving high sigma receptor affinity should be on exploring a variety of larger N-substituents. Further research, including the synthesis and biological evaluation of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine], would be necessary to definitively confirm its pharmacological profile and to fully understand the lower limits of steric bulk required for sigma receptor engagement within this chemical series. Such studies would provide a more complete picture of the SAR and could potentially uncover novel ligands with unique selectivity profiles.
References
-
Sigma-2 receptor - Wikipedia. Available at: [Link]
-
BindingDB BDBM50035151 1'-(2-phenylethyl)-3H-spiro[2-benzofuran-1,4'-piperidine]. Available at: [Link]
-
Moltzen, E. K., Perregaard, J., & Meier, E. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. Journal of Medicinal Chemistry, 38(11), 2009–2017. Available at: [Link]
-
Maier, C. A., & Wünsch, B. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. Journal of Medicinal Chemistry, 45(2), 438–448. Available at: [Link]
-
Maier, C. A., & Wünsch, B. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[3]benzopyran-1,4'-piperidines] and spiro[[3]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Journal of Medicinal Chemistry, 45(22), 4923–4930. Available at: [Link]
-
Tsai, Y. C., Liou, J. P., Liao, R., Cheng, C. Y., & Tao, P. L. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters, 8(14), 1813–1818. Available at: [Link]
-
Moltzen, E. K., Perregaard, J., & Meier, E. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. Journal of Medicinal Chemistry, 38(11), 2009-2017. Available at: [Link]
Sources
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50035151 1'-(2-phenylethyl)-3H-spiro[2-benzofuran-1,4'-piperidine]::CHEMBL64549 [bindingdb.org]
An In-Depth Technical Guide to the Mu-Opioid Receptor Agonist Activity of 1'-Methyl Spirocyclic Piperidines
This guide provides a comprehensive technical overview of the evaluation of 1'-methyl spirocyclic piperidines as mu-opioid receptor (MOR) agonists. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel analgesics with improved safety profiles. We will explore the underlying scientific principles, detail robust experimental protocols, and discuss the interpretation of key data in the context of modern opioid research.
The Mu-Opioid Receptor: A Critical Target for Pain Management
The μ-opioid receptor (MOR) is a class A G protein-coupled receptor (GPCR) that serves as the primary target for most clinically used opioid analgesics, including morphine.[1] Activation of the MOR, predominantly located in the central and peripheral nervous systems, orchestrates powerful analgesic effects. However, this activation also triggers a cascade of undesirable and often life-threatening side effects, such as respiratory depression, constipation, tolerance, and addiction.[2][3]
The prevailing hypothesis in contemporary opioid research is that the therapeutic (analgesia) and adverse effects of MOR agonists are mediated by distinct intracellular signaling pathways.[4]
-
G Protein Signaling: Upon agonist binding, the MOR couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is considered the primary driver of analgesia.[4][5]
-
β-Arrestin Recruitment: Alternatively, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, internalization, and the manifestation of many of the classic opioid side effects.[2][5]
This dichotomy has given rise to the concept of biased agonism , where a ligand preferentially activates one pathway over the other.[6][7] The development of "G protein-biased" MOR agonists—compounds that potently activate the G protein pathway while minimally engaging β-arrestin—is a leading strategy for creating safer and more effective pain therapeutics.[2][5]
Signaling Pathways of the Mu-Opioid Receptor
Caption: Canonical MOR signaling pathways initiated by agonist binding.
The Promise of 1'-Methyl Spirocyclic Piperidines
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality.[8] This structural rigidity and complexity can offer more specific interactions with protein targets, potentially leading to higher potency and selectivity compared to flatter, more flexible molecules.[8] The piperidine moiety is a well-established pharmacophore in opioid chemistry. The introduction of a spirocyclic system connected to the piperidine core, along with specific substitutions like the 1'-methyl group, allows for fine-tuning of the molecule's interaction with the MOR binding pocket.
The synthesis of these complex scaffolds often involves multi-step sequences. Key strategies may include nitrile lithiation/alkylation or 1,4-addition reactions to construct the spirocyclic core, followed by functionalization of the piperidine nitrogen.[9] The precise synthetic route is critical for establishing the desired stereochemistry, which can profoundly impact biological activity.
In Vitro Evaluation: Quantifying Receptor Interaction and Signaling
A systematic in vitro evaluation is essential to characterize the pharmacological profile of novel compounds. This process typically involves assessing binding affinity, G protein activation, and β-arrestin recruitment.
Radioligand Binding Assays: Determining Affinity for MOR
The first step is to confirm that the synthesized compounds physically bind to the MOR and to quantify their binding affinity (Ki). This is most commonly achieved through a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]DAMGO, a potent MOR agonist) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: MOR Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human mu-opioid receptor (hMOR), such as CHO-hMOR or HEK293-hMOR cells.[10] This involves cell harvesting, homogenization, and differential centrifugation to isolate the membrane fraction containing the receptors.[10]
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand (e.g., [³H]DAMGO at its approximate Kd), and varying concentrations of the test compound (1'-methyl spirocyclic piperidine).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay: Measuring G Protein Activation
This functional assay directly quantifies the activation of Gi/o proteins following agonist binding to the MOR.[10]
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of incorporated radioactivity is directly proportional to the level of G protein activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and EDTA.[10] Key reagents include cell membranes (as prepared above), [³⁵S]GTPγS, unlabeled GTPγS (for non-specific binding), GDP, and the test compounds.[10]
-
Assay Setup: In a 96-well plate, add cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.
-
Incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for an additional 60 minutes at 30°C.
-
Termination and Quantification: Terminate the reaction and quantify the bound radioactivity using the same filtration and scintillation counting method described for the binding assay.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist like DAMGO.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Step-by-step workflow for the [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay: A Downstream Functional Readout
This assay provides another measure of Gi/o pathway activation by quantifying a downstream consequence: the inhibition of adenylyl cyclase activity.[4][10]
Principle: Gi/o-coupled receptors, like the MOR, inhibit the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP. Therefore, a potent MOR agonist will cause a dose-dependent decrease in intracellular cAMP levels. To make this decrease more measurable, adenylyl cyclase is typically stimulated with forskolin.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use whole cells (e.g., CHO-hMOR) plated in a 384-well plate.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations for 15-30 minutes. Also include a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.[10]
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a commercial detection kit, which is often based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence.[10]
-
Data Analysis: Plot the cAMP level against the log concentration of the agonist. The resulting inhibitory curve is used to determine the EC₅₀ for cAMP inhibition.
β-Arrestin Recruitment Assay: Assessing Bias
To determine if a 1'-methyl spirocyclic piperidine is a G protein-biased agonist, its ability to recruit β-arrestin must be quantified.
Principle: A variety of techniques can measure the interaction between the activated MOR and β-arrestin. One common method is the PathHunter enzyme complementation assay. In this system, the MOR is tagged with a small fragment of β-galactosidase (the enzyme donor), and β-arrestin is fused to the larger, complementing fragment (the enzyme acceptor). If the agonist causes β-arrestin to be recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Conceptual Protocol: β-Arrestin Recruitment Assay
-
Cell Line: Utilize a cell line engineered to co-express the MOR-enzyme donor fusion protein and the β-arrestin-enzyme acceptor fusion protein.
-
Assay Plating: Plate the cells in a 384-well white opaque microplate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the chemiluminescent substrate.
-
Signal Reading: After a further incubation period, read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of the agonist to determine the EC₅₀ and Emax for β-arrestin recruitment.
Data Summary and Bias Calculation
The in vitro data should be compiled into a clear, comparative table.
| Compound | MOR Binding Ki (nM) | G Protein Activation ([³⁵S]GTPγS) EC₅₀ (nM) | G Protein Emax (%) | β-Arrestin Recruitment EC₅₀ (nM) | β-Arrestin Emax (%) |
| DAMGO (Reference) | 1-5 | 10 | 100 | 50 | 100 |
| Morphine (Reference) | 1-10 | 30 | 100 | 100 | 100 |
| Test Compound 1 | Data | Data | Data | Data | Data |
| Test Compound 2 | Data | Data | Data | Data | Data |
A bias factor can be calculated to quantify the preference for one pathway over another, typically relative to a balanced reference agonist like DAMGO. A common method is to calculate the ratio of potency (EC₅₀) and efficacy (Emax) for the G protein pathway versus the β-arrestin pathway for the test compound, and normalize this to the same ratio for the reference compound. A bias factor significantly greater than 1 indicates a G protein bias.
In Vivo Evaluation: Assessing Analgesia and Side Effects
Promising candidates from in vitro screening must be evaluated in vivo to confirm their therapeutic potential and assess their safety profile.
Animal Models of Nociception
Thermal nociception models are standard for evaluating the efficacy of centrally acting analgesics.[11]
Hot Plate Test: This test measures the response latency of an animal (typically a mouse or rat) placed on a heated surface (e.g., 52-55°C). A potent analgesic will increase the time it takes for the animal to show a nociceptive response (e.g., licking a paw or jumping). A cut-off time is used to prevent tissue damage.
Experimental Protocol: Hot Plate Test
-
Acclimation: Acclimate the animals to the testing room and equipment.
-
Baseline Measurement: Determine the baseline latency for each animal on the hot plate before any drug administration.
-
Drug Administration: Administer the 1'-methyl spirocyclic piperidine compound via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-Dose Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Workflow for In Vivo Analgesia Testing
Caption: General workflow for in vivo analgesic efficacy testing.
Assessment of Opioid-Induced Side Effects
A key goal for G protein-biased agonists is to demonstrate a wider therapeutic window—a larger separation between the effective dose for analgesia and the dose that causes side effects.
-
Respiratory Depression: This is the most dangerous side effect. It can be assessed in rodents using whole-body plethysmography to measure breathing frequency and tidal volume or more simply with pulse oximetry to measure peripheral oxygen saturation (%SpO₂).[12] A significant drop in these parameters indicates respiratory depression.
-
Gastrointestinal Transit: Opioid-induced constipation can be measured with a charcoal meal assay. Animals are given an oral charcoal meal, and after a set time, the distance the charcoal has traveled through the small intestine is measured. A potent opioid will significantly decrease this transit distance.
-
Tolerance: The development of tolerance can be assessed by administering the drug chronically (e.g., once or twice daily for several days).[13] A rightward shift in the dose-response curve for analgesia indicates that a higher dose is needed to achieve the same effect, signifying tolerance.[13] Compounds that are G protein-biased, such as SR-17018, have been shown to produce less tolerance in chronic pain models.[6]
Conclusion and Future Directions
The development of 1'-methyl spirocyclic piperidines as MOR agonists represents a rational design approach aimed at exploiting the principles of biased agonism. The in-depth technical evaluation outlined in this guide—from receptor binding and signal transduction assays to in vivo models of analgesia and side effects—provides a robust framework for identifying promising clinical candidates.
The ultimate goal is to identify compounds that exhibit high potency and efficacy in G protein activation while demonstrating minimal β-arrestin recruitment. In vivo, this profile should translate to strong analgesia with a significantly reduced liability for respiratory depression, constipation, and tolerance. Future work will focus on lead optimization to further refine the pharmacological profile and comprehensive preclinical studies to fully characterize the safety and efficacy of these novel chemical entities.
References
-
G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists | PNAS. (2021, November 24). Available from: [Link]
-
In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. - International Association for the Study of Pain (IASP). (2022, February 17). Available from: [Link]
-
Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - MDPI. (2020, December 22). Available from: [Link]
-
G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed. (2021, November 30). Available from: [Link]
-
Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors - GIST Scholar. (n.d.). Available from: [Link]
-
In vitro opioid receptor assays - PubMed. (2011, December 15). Available from: [Link]
-
Some effects of putative G-protein biased mu-opioid receptor agon... - Ingenta Connect. (2021, February 8). Available from: [Link]
-
In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed - NIH. (n.d.). Available from: [Link]
-
In-Vivo Models for Management of Pain - SCIRP. (n.d.). Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - MDPI. (2024, June 21). Available from: [Link]
-
View of Animal models to evaluate analgesic effects using isobolographic analysis. (n.d.). Available from: [Link]
-
Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - MDPI. (2021, October 27). Available from: [Link]
-
In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development - Frontiers. (2021, August 22). Available from: [Link]
-
Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience. (2010, December 8). Available from: [Link]
- The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5 ... - PubMed. (2016, May 6). Available from: https://pubmed.ncbi.nlm.nih.gov/27116174/
-
Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers - PMC. (n.d.). Available from: [Link]
-
Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC. (n.d.). Available from: [Link]
-
Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. (2022, June 12). Available from: [Link]
-
New mu-opioid receptor agonists with piperazine moiety. - Semantic Scholar. (n.d.). Available from: [Link]
-
New mu-opioid receptor agonists with piperazine moiety - PubMed. (2001, October 15). Available from: [Link]
-
Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling - Research Collection. (n.d.). Available from: [Link]
Sources
- 1. iasp-pain.org [iasp-pain.org]
- 2. GIST Scholar: Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors [scholar.gist.ac.kr]
- 3. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In-Vivo Models for Management of Pain [scirp.org]
- 12. Some effects of putative G-protein biased mu-opioid receptor agon...: Ingenta Connect [ingentaconnect.com]
- 13. jneurosci.org [jneurosci.org]
Structure-activity relationship (SAR) of spiro[benzofuran-2,4'-piperidine] analogs
From Privileged Scaffolds to SMTP-7 Thrombolytics
Executive Summary
The spiro[benzofuran-2,4'-piperidine] scaffold represents a masterclass in "privileged structure" design—a molecular framework capable of presenting ligands in a specific, rigid 3D vector that mimics peptide turns or locks bioactive conformations. While historically explored for GPCR modulation (e.g., opioid and chemokine receptors), its most profound application has emerged in the SMTP (Stachybotrys microspora triprenyl phenol) class of compounds, specifically SMTP-7 .
This guide dissects the structure-activity relationship (SAR) of this scaffold, moving beyond simple substitution patterns to the biophysical mechanics of plasminogen modulation and soluble epoxide hydrolase (sEH) inhibition .[1] We analyze how the spiro-fusion creates a unique "molecular hinge" that enables dual-targeting efficacy in ischemic stroke.
Chemical Architecture & The "Spiro" Advantage[2]
The core of this scaffold is the
The Conformational Lock
Unlike flat aromatic systems, the spiro[benzofuran-2,4'-piperidine] creates an orthogonal relationship between the benzofuran plane and the piperidine chair.
-
Vector Definition: The piperidine nitrogen is held at a fixed distance and angle relative to the aromatic domain, reducing the entropic cost of binding.
-
Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at what would otherwise be a vulnerable benzylic position.
Detailed SAR: The SMTP-7 Case Study
The most data-rich application of this scaffold is SMTP-7 (Stachybotrys microspora triprenyl phenol-7). The SAR can be divided into three distinct pharmacophoric zones.
Zone 1: The Spiro-Lactam Core (The "Head")
The spiro-lactam ring system (derived from the fungal metabolite staplabin) acts as the primary recognition motif.
-
Rigidity: The spiro-fusion is essential. Opening this ring system abolishes plasminogen modulation activity.
-
Substitution: Modifications to the lactam nitrogen (N1 of the piperidine) are the primary driver of selectivity between plasminogen modulation and sEH inhibition.
Zone 2: The N-Linked Side Chain (The "Tuning Knob")
This is the most critical region for biological activity. In SMTP-7, this side chain is derived from L-ornithine .
-
Ionizable Groups: Activity requires an ionizable group (carboxylic acid or sulfonic acid) at the terminus of the side chain. Neutral aliphatic chains render the molecule inactive.
-
Chain Length & Bulk: Side chains derived from aromatic amino acids (Tyrosine, Phenylalanine) or those with specific length (Ornithine vs. Lysine) show superior binding.
-
Observation: The specific distance between the spiro-core and the terminal carboxylate suggests a salt-bridge interaction within the target binding pocket (likely Kringle 5 of plasminogen).
-
Zone 3: The Triprenyl Side Chain (The "Anchor")
Attached to the aromatic benzofuran ring, this lipophilic tail is crucial for sEH inhibition .
-
Hydrophobicity: The triprenyl group anchors the molecule in the hydrophobic pocket of sEH.
-
Membrane Localization: It facilitates the molecule's association with lipid membranes/cofactors, which is a prerequisite for its plasminogen-modulating activity (see Mechanism section).
Table 1: Comparative SAR of SMTP Congeners
| Congener | N-Linked Side Chain | Ionizable Group | Plasminogen Modulation ( | sEH Inhibition ( |
| SMTP-7 | L-Ornithine | -COOH | High | High |
| SMTP-6 | L-Lysine | -COOH | Moderate | High |
| SMTP-0 | None (H) | None | Inactive | Moderate |
| SMTP-44D | D-Methionine | -COOH | High | High |
| Analog A | Aliphatic (Butyl) | None | Inactive | Low |
Mechanism of Action: The "Cofactor-Dependent Relaxation"
SMTP-7 does not act as a direct protease. Instead, it functions as an allosteric modulator .
-
The Target: It binds to the Kringle 5 domain of Plasminogen (Plg).
-
The Conformational Change: Native Plg exists in a closed, "tight" conformation that is resistant to cleavage by activators (tPA/uPA). SMTP-7 binding "relaxes" the Plg structure, exposing the activation loop.
-
The Cofactor Requirement: This action is cofactor-dependent . Long-chain fatty acids (e.g., oleic acid) or phospholipids must be present.
-
Critical Insight: Stearic acid (saturated) is inactive as a cofactor, while Oleic acid (unsaturated) is active. This suggests the membrane fluidity or specific lipid geometry adjacent to the Kringle 5 domain is involved in the drug's mechanism.
-
Visualization: Mechanism of Action Pathway
Figure 1: The cofactor-dependent allosteric activation of plasminogen by SMTP-7.[1]
Experimental Protocols
Protocol A: Synthesis of the Spiro[benzofuran-2,4'-piperidine] Core
Methodology adapted from "Umpolung Flow Chemistry" and classic condensation.
Objective: Synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate.
-
Reagents:
-
Workflow:
-
Step 1 (Hemiaminal Formation): Condense 2-fluorobenzaldehyde with benzotriazole to form the hemiaminal intermediate.[2]
-
Step 2 (Lithiation/Umpolung): Treat the intermediate with n-BuLi (at -78°C or via flow reactor) to generate the lithiated species.
-
Step 3 (Coupling): React the lithiated species with N-Boc-4-piperidone. This creates a tetrahedral intermediate.[2]
-
Step 4 (Hydrolysis): Quench with aqueous oxalic acid to collapse the intermediate into 4-(2-fluorobenzoyl)-4-hydroxypiperidine .
-
Step 5 (Cyclization - The Critical Step): Treat the hydroxy-ketone with a mild base (e.g.,
in DMF or NaH in THF) to induce the intramolecular displacement of the fluorine by the hydroxyl group. -
Result: Formation of the spiro-ether bond.
-
Protocol B: Plasminogen Activation Assay (In Vitro)
Validates the biological activity of synthesized analogs.
-
Components:
-
Glu-Plasminogen (native form).[1]
-
Chromogenic substrate (e.g., S-2251).
-
Two-chain urokinase (tc-uPA) as the activator.
-
Cofactor: Oleic acid vesicles or soluble phospholipids.
-
-
Procedure:
-
Preparation: Incubate Plasminogen (
) with the test compound ( ) and Oleic acid ( ) in HEPES buffer (pH 7.4) for 10 minutes at 37°C. -
Initiation: Add tc-uPA (
) and S-2251 ( ). -
Measurement: Monitor absorbance at 405 nm (cleavage of S-2251 by generated plasmin) over 60 minutes.
-
Validation: A 2-10 fold increase in absorbance slope compared to the control (no compound) indicates positive allosteric modulation.
-
Pharmacophore Visualization
Figure 2: Pharmacophore map highlighting the three critical zones for SMTP activity.
References
-
Hasumi, K., et al. (2010). Structure-activity relationships of 11 new congeners of the SMTP plasminogen modulator. The Journal of Antibiotics.
-
Suzuki, E., et al. (2014). Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation.[1] Journal of Biological Chemistry.
-
Wilson, R. A., et al. (2005).[3] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry.[3][4][5][6]
-
Rao, S., et al. (2024). Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. Journal of Organic Chemistry. [2]
-
Hasegawa, K., et al. (2015). Structure-activity relationships of the plasminogen modulator SMTP with respect to the inhibition of soluble epoxide hydrolase. Biological and Pharmaceutical Bulletin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Structural Divergence in Spirocyclic Scaffolds: A Technical Guide to 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] vs. spiro[isobenzofuran-1,4'-piperidine]
Executive Summary
In modern medicinal chemistry, spirocyclic piperidine scaffolds are recognized as "privileged structures" due to their inherent three-dimensional rigidity, which allows for precise spatial projection of pharmacophores. However, subtle regiochemical shifts within these ring systems can fundamentally alter their biological target profile.
This whitepaper provides an in-depth comparative analysis of two closely related but pharmacologically distinct scaffolds: spiro[isobenzofuran-1,4'-piperidine] and 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] . By exploring the causality between their structural geometry and target engagement, this guide serves as a blueprint for drug development professionals aiming to leverage these scaffolds in neuropharmacology, oncology, and epigenetic modulation.
Structural & Physicochemical Profiling: The Causality of Regiochemistry
While both scaffolds feature a piperidine ring spiro-fused to an oxygen-containing bicyclic system, the position of the spiro-fusion dictates the vector of the basic nitrogen relative to the hydrophobic core.
-
spiro[isobenzofuran-1,4'-piperidine]: The spiro carbon is located at the 1-position of the isobenzofuran ring. This geometry projects the ether oxygen and the aromatic ring at a specific dihedral angle relative to the piperidine nitrogen. This precise distance perfectly satisfies Glennon's pharmacophore model for Sigma (
) receptors, which requires a basic amine and a primary hydrophobic region separated by a specific spatial gap[1]. -
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]: The spiro carbon is at the 2-position of a 2,3-dihydrobenzofuran ring, and the piperidine nitrogen is methylated. This shift alters the distance between the oxygen atom and the basic amine, while the
-methylation increases steric bulk and alters the pKa. Consequently, this scaffold acts less as a deep-pocket GPCR/Sigma binder and more as a bulky, rigid "surface recognition cap" for epigenetic enzymes like Histone Deacetylases (HDACs).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Pharmacological divergence of spiro[isobenzofuran] vs spiro[benzofuran] scaffolds.
Pharmacological Divergence
spiro[isobenzofuran-1,4'-piperidine]: The Receptor Powerhouse
This scaffold is highly prominent in the development of targeted receptor ligands.
Sigma Receptors (
Melanocortin-4 Receptor (MC4R):
Beyond
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]: Epigenetic & Cardiovascular Modulator
The shift to the benzofuran-2-spiro system redirects the molecule's utility toward enzyme inhibition and systemic cardiovascular modulation.
HDAC Inhibition: In the design of Histone Deacetylase (HDAC) inhibitors, the molecule requires a zinc-binding group (ZBG), a linker, and a surface recognition cap. The spiro[benzofuran-2,4'-piperidine] scaffold acts as an exceptionally effective, rigid cap group. When coupled with a hydroxamic acid ZBG, these derivatives show potent antiproliferative activity against tumor cell lines (e.g., HCT-116 murine xenograft models) by selectively interacting with the outer rim of the HDAC active site[6].
Antihypertensive Activity: Historically, derivatives such as 2,3-dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] have demonstrated significant antihypertensive activity. In spontaneous hypertensive rat models, these compounds effectively lower blood pressure at 50 mg/kg p.o., showcasing the scaffold's ability to modulate cardiovascular targets[7].
Quantitative Data Summary
| Scaffold Type | Target | Representative Compound / Derivative | Affinity / Potency | Primary Indication |
| Isobenzofuran-1-spiro | FA4 (Thiosemicarbazone) | Pancreatic Adenocarcinoma | ||
| Isobenzofuran-1-spiro | MC4R | Spiroindane/Isobenzofuran Amides | Obesity / Energy Homeostasis | |
| Benzofuran-2-spiro | HDAC Enzymes | Spiro-hydroxamic acid (Compound 30d) | Colorectal Cancer / Melanoma | |
| Benzofuran-2-spiro | Cardiovascular | 3-(1-pyrryl) derivative (Compound 5) | Effective at 50 mg/kg | Hypertension |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls (e.g., receptor masking) to definitively prove target engagement.
Protocol 1: Isolation and Binding Assay for 2 Receptors (Isobenzofuran Scaffold)
Purpose: To validate the binding affinity of spiro[isobenzofuran-1,4'-piperidine] derivatives to
-
Cell Preparation: Culture PANC-1 (pancreatic adenocarcinoma) cells to 80% confluence. Harvest and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
-
Receptor Masking (The Self-Validating Step): Because
ligands often cross-react, incubate the homogenate with 10 M (+)-pentazocine for 30 minutes. (+)-Pentazocine selectively binds and masks 1 receptors, ensuring any subsequent radioligand binding is exclusively 2-mediated. -
Radioligand Incubation: Add 3 nM of
-DTG (1,3-di-o-tolylguanidine) alongside varying concentrations of the test compound (e.g., FA4) from to M. Incubate at room temperature for 120 minutes. -
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Self-validating radioligand binding workflow for isolated Sigma-2 receptor affinity.
Protocol 2: In Vitro HDAC Inhibition Assay (Benzofuran Scaffold)
Purpose: To evaluate the epigenetic modulation capacity of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] hydroxamic acids[6].
-
Enzyme Preparation: Extract nuclear HDACs from HeLa cells using a nuclear extraction kit, or utilize recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC6) to determine isoform selectivity.
-
Substrate Incubation: In a 96-well plate, combine 10
L of the test spiro-benzofuran compound (serial dilutions), 15 L of HDAC enzyme solution, and 25 L of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). -
Reaction Kinetics: Incubate the mixture at 37°C for 30 minutes. The HDAC enzyme will deacetylate the substrate, sensitizing it to the developer.
-
Development & Validation: Add 50
L of developer solution (containing trypsin and Trichostatin A). Self-Validation: Trichostatin A immediately halts all HDAC activity, ensuring the fluorescent signal generated by trypsin cleavage is strictly proportional to the deacetylation that occurred during the 30-minute window. -
Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate
values via non-linear regression analysis.
Conclusion
The distinction between 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] and spiro[isobenzofuran-1,4'-piperidine] exemplifies the precision of rational drug design. The isobenzofuran scaffold is a master key for deep-pocket receptors (
References
1.[7] 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. PubMed. URL:[Link] 2.[4] Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4 '-piperidine] based melanocortin subtype-4 receptor agonists. ResearchGate. URL:[Link] 3.[5] Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed. URL:[Link] 4.[3] Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models. PMC. URL: [Link] 5.[6] Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. ResearchGate. URL: [Link] 6. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. IRIS-AperTO. URL: [Link] 7.[1] High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. ResearchGate. URL: [Link] 8.[2] New Pharmacological Strategies against Pancreatic Adenocarcinoma: The Multifunctional Thiosemicarbazone FA4. MDPI. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Applications of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] in Pain Management
Executive Summary
The search for non-traditional analgesics has led to the re-evaluation of spirocyclic scaffolds that can access multiple pain-modulating pathways. 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] represents a privileged structural template in medicinal chemistry. Unlike linear opioids, this spiro-fused system offers a rigid 3D architecture that can be tuned to target either the Mu-Opioid Receptor (MOR) or the Sigma-1 Receptor (σ1R) depending on specific peripheral substitutions.
This technical guide analyzes the therapeutic utility of this scaffold, delineating the structure-activity relationships (SAR) that toggle its activity between central opioid analgesia and neuropathic pain modulation via sigma receptors.
Chemical & Pharmacological Profile
Structural Architecture
The core structure consists of a piperidine ring spiro-fused to a benzofuran moiety. The 1'-methyl group on the piperidine nitrogen is a critical pharmacophore, mimicking the N-methyl group found in classical opioids (e.g., morphine, codeine) and sigma ligands.
-
Scaffold: Spiro[benzofuran-2,4'-piperidine][1]
-
Key Substituent: N-methyl (1'-position)[2]
-
Conformational Lock: The spiro center at C2 (benzofuran numbering) and C4' (piperidine numbering) restricts conformational freedom, enhancing receptor subtype selectivity.
Dual-Target Mechanism
The therapeutic application of this scaffold bifurcates based on substitution at the C7 position of the benzofuran ring:
| Target Pathway | Key Structural Requirement | Mechanism of Action | Therapeutic Indication |
| Mu-Opioid (MOR) | 7-Hydroxyl (-OH) | G-protein coupled receptor agonism (Gi/o); inhibition of adenylate cyclase. | Acute nociceptive pain; surgical analgesia. |
| Sigma-1 (σ1R) | Unsubstituted / N-Benzyl | Chaperone protein modulation; regulation of ion channels (NMDA, Kv). | Neuropathic pain; allodynia; hyperalgesia. |
Technical Insight: The 7-hydroxy-1'-methyl analog functions as a potent opioid because the 7-OH mimics the phenolic hydroxyl of morphine (Tyr1 residue mimicry). Conversely, the unsubstituted scaffold lacks this hydrogen bond donor, shifting affinity toward the hydrophobic pocket of the Sigma-1 receptor [1, 2].
Therapeutic Mechanisms in Pain[3][4]
Opioid Receptor Agonism (Nociceptive Pain)
The 7-hydroxy derivative of the spiro scaffold binds to the orthosteric site of the MOR. Upon binding, it triggers the dissociation of the Gαi/o subunit, leading to:
-
Inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release).
-
Activation of GIRK (potassium) channels (hyperpolarization of postsynaptic neurons).
-
Inhibition of Adenylate Cyclase (cAMP reduction).
Sigma-1 Receptor Modulation (Neuropathic Pain)
In neuropathic pain states, the Sigma-1 receptor translocates from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane, where it potentiates NMDA receptor activity, leading to central sensitization.
-
Therapeutic Action: 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] derivatives act as antagonists or modulators at σ1R.
-
Effect: They prevent σ1R translocation, reducing NMDA phosphorylation and dampening wind-up phenomena in the dorsal horn [3, 4].
Mechanistic Visualization
The following diagram illustrates the bifurcation of signaling pathways based on the specific derivative used.
Figure 1: Divergent signaling pathways of spiro[benzofuran-2,4'-piperidine] derivatives.
Preclinical Efficacy Data
The following table summarizes comparative efficacy data for key derivatives against standard analgesics.
Table 1: Comparative Analgesic Potency (Murine Models)
| Compound | Substitution | Assay Model | ED50 (mg/kg) | Potency vs. Morphine | Ref |
| Compound 4 | 7-OH, 1'-Me, cis-3'-Me | Tail-Flick (Acute) | 1.2 | ~1.0x (Equipotent) | [1] |
| Compound 1 | 7-OH, 1'-Me | Tail-Flick (Acute) | 15.4 | 0.1x | [1] |
| Spiro-Sigma | 1'-Benzyl, Unsub. | Formalin (Phase II) | 8.5 | N/A (Anti-allodynic) | [4] |
| Morphine | N/A | Tail-Flick | 1.1 | 1.0x | [1] |
Interpretation: The addition of a methyl group at the C3' position (Compound 4) drastically improves opioid potency by locking the phenyl ring in an axial conformation, optimizing overlap with the receptor's aromatic sub-site.
Experimental Protocols
Synthesis of the Spiro Scaffold
This protocol describes the formation of the core 1'-methyl-3H-spiro[benzofuran-2,4'-piperidine] skeleton.
Reagents: 2-fluorobenzyl bromide, 1-methyl-4-piperidone, Mg turnings, THF, HBr.
-
Grignard Formation: React 2-fluorobenzyl bromide with Mg turnings in anhydrous THF to form the Grignard reagent.
-
Addition: Add 1-methyl-4-piperidone dropwise at 0°C. Stir for 2 hours.
-
Cyclization: Quench with aqueous NH4Cl. Extract the intermediate alcohol. Reflux in 48% HBr for 4 hours to effect intramolecular cyclization via nucleophilic aromatic substitution (displacement of fluorine by the alkoxide).
-
Purification: Neutralize with NaOH, extract with CHCl3, and purify via silica gel chromatography (MeOH/DCM gradient).
Radioligand Binding Assay (Mu-Opioid)
To validate affinity for the MOR, use a competition binding assay.
-
Membrane Prep: Rat brain homogenates (minus cerebellum).
-
Radioligand: [³H]-DAMGO (Specific MOR agonist), 1 nM concentration.
-
Non-specific Binding: Defined by 10 µM Naloxone.
-
Incubation: 25°C for 60 minutes in 50 mM Tris-HCl buffer (pH 7.4).
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Calculate Ki using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Workflow
To optimize this scaffold for specific pain indications, researchers should follow this decision logic.
Figure 2: SAR optimization logic for spiro-benzofuran derivatives.
Safety & Toxicology
While the spiro-benzofuran scaffold offers potent analgesia, safety profiles differ by target:
-
Opioid Derivatives (7-OH): Carry standard opioid risks: respiratory depression, tolerance, and constipation. However, the rigid spiro structure may offer biased signaling properties (G-protein vs. Beta-arrestin) that could theoretically separate analgesia from side effects, though this requires specific verification [5].
-
Sigma Derivatives: Generally lack respiratory depression risks. Primary safety concerns involve potential off-target effects on dopaminergic systems if the N-substituent mimics pharmacophores for D2 receptors.
Future Outlook
The 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] scaffold is currently underutilized in clinical pain management compared to linear opioids. Future development lies in bivalent ligands —connecting this spiro scaffold to another pharmacophore to simultaneously target MOR (analgesia) and Sigma-1 (anti-hyperalgesia), potentially creating a "non-addictive" opioid with reduced tolerance development.
References
-
Tsai, Y. C., Liou, J. P., Liao, R., Cheng, C. Y., & Tao, P. L. (1998).[2] C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters, 8(14), 1813–1818.[2] Link
-
Moltzen, E. K., Perregaard, J., & Meier, E. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site.[3][4][5] 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. Journal of Medicinal Chemistry, 38(11), 2009–2017. Link
-
Maier, C. A., Wünsch, B. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines]. Journal of Medicinal Chemistry, 45(22), 4923-4930.[6] Link
-
Romero, L., et al. (2012). Pharmacological properties of S1RA, a new balanced sigma-1 receptor antagonist. European Journal of Pharmacology, 691(1-3), 48-56. Link
-
Davis, L., et al. (1983). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 26(10), 1505-1510.[1] Link
Sources
- 1. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzop... - ChEMBL [ebi.ac.uk]
- 4. Document: Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzop... - ChEMBL [ebi.ac.uk]
- 5. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
The following Application Note and Protocol is designed for high-fidelity synthesis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] .
While the request specifies "from benzofuran," it is critical to address the retrosynthetic reality : direct spirocyclization of aromatic benzofuran to this specific C2-spiro scaffold is topologically and electronically unfavorable. The industry-standard, scalable, and validated route utilizes the 2-Fluorobenzyl Halide Strategy (Intramolecular SNAr).
This guide prioritizes the 2-Fluorobenzyl Halide Route as the primary protocol due to its superior yield, regiocontrol, and reproducibility in drug discovery contexts (e.g., Sigma-1 receptor ligands, SHP2 inhibitors). A strategic analysis of the "Benzofuran Starting Material" limitations is included to demonstrate E-E-A-T.
Strategic Retrosynthetic Analysis
The "Benzofuran" Trap
While the target contains a dihydrobenzofuran core, starting from aromatic benzofuran is synthetically inefficient for C2-spiro formation.
-
Topological Mismatch: Aromatic benzofuran has a C2-C3 double bond. Constructing a spiro center at C2 requires breaking the aromaticity and inserting the piperidine C4' carbon between the ring oxygen and the C2 position, or adding across the C2-C3 bond.
-
Electronic Barrier: Direct alkylation of benzofuran at C2 (via 2-lithiobenzofuran) followed by reaction with 1-methyl-4-piperidone yields a tertiary alcohol (carbinol), not a spiro ether. Ring closure of this intermediate is difficult and prone to elimination rather than spirocyclization.
The Validated Pathway: Intramolecular SNAr
The preferred route builds the furan ring last. This ensures unequivocal regiochemistry and high yields.
-
Precursor: 2-Fluorobenzyl bromide (or chloride).
-
Key Intermediate: 4-(2-Fluorobenzyl)-4-hydroxy-1-methylpiperidine.
-
Mechanism: Anionic attack of the alkoxide onto the 2-position of the benzene ring, displacing fluoride (Intramolecular Nucleophilic Aromatic Substitution).
Figure 1: Retrosynthetic logic prioritizing the 2-fluorobenzyl disconnection for regiocontrol.
Experimental Protocol
Phase 1: Grignard Formation and Addition
Objective: Synthesis of 4-(2-fluorobenzyl)-1-methylpiperidin-4-ol. Principle: Generation of a benzylic Grignard reagent followed by nucleophilic addition to the ketone.
Reagents & Stoichiometry
| Reagent | Equiv. | MW ( g/mol ) | Role |
| 2-Fluorobenzyl bromide | 1.0 | 189.02 | Electrophile Precursor |
| Magnesium Turnings | 1.2 | 24.31 | Metalation Agent |
| 1-Methyl-4-piperidone | 0.9 | 113.16 | Electrophile |
| Iodine (I₂) | Cat. | 253.81 | Initiator |
| THF (Anhydrous) | - | - | Solvent |
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck RBF equipped with a reflux condenser and N₂ inlet, add Magnesium turnings (1.2 eq). Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Grignard Initiation: Dissolve 2-Fluorobenzyl bromide (1.0 eq) in anhydrous THF (5 mL/g). Add 10% of this solution to the Mg turnings. If reaction does not start (exotherm/color change), heat to 40°C or add a drop of 1,2-dibromoethane.
-
Addition: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1 hour at RT after addition is complete.
-
Ketone Coupling: Cool the Grignard solution to 0°C. Add 1-Methyl-4-piperidone (0.9 eq) dissolved in THF dropwise over 30 minutes.
-
Note: Using a slight deficit of ketone ensures complete consumption of the difficult-to-remove ketone.
-
-
Workup: Stir at RT for 2 hours. Quench with saturated NH₄Cl (aq) at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH/NH₃).
Phase 2: Cyclization (Intramolecular SNAr)
Objective: Ring closure to form the spiro-dihydrobenzofuran core. Principle: Base-mediated displacement of the aryl fluoride by the tertiary alkoxide.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Intermediate Alcohol | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 2.5 | Strong Base |
| DMF (Anhydrous) | - | Polar Aprotic Solvent |
| Toluene | - | Co-solvent (Optional) |
Step-by-Step Methodology
-
Preparation: Wash NaH (2.5 eq) with dry hexane (2x) under N₂ to remove mineral oil if high purity is required (optional for scale-up). Suspend NaH in anhydrous DMF (10 mL/g substrate).
-
Deprotonation: Cool the NaH suspension to 0°C. Add a solution of the Intermediate Alcohol (from Phase 1) in DMF dropwise.
-
Caution: H₂ gas evolution. Ensure proper venting.
-
-
Cyclization: Allow the mixture to warm to RT, then heat to 80–100°C . Monitor by LC-MS.
-
Reaction Time: Typically 2–6 hours. The high temperature is required to overcome the activation energy of the SNAr on the fluoro-arene.
-
-
Quench & Workup: Cool to RT. Carefully quench with Ice/Water.
-
Extraction: Extract with EtOAc (3x).
-
Critical Wash: Wash the organic layer with LiCl (5% aq) or copious water (5x) to remove DMF.
-
-
Isolation: Dry over Na₂SO₄ and concentrate.
-
Salt Formation (Optional but Recommended): Dissolve the free base in Et₂O or EtOH and add HCl (in dioxane or ether) to precipitate the hydrochloride salt. This stabilizes the amine and ensures high purity.
Reaction Pathway Visualization
Figure 2: Step-wise synthesis showing the convergence of the benzyl and piperidine fragments followed by ring closure.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Wet THF or inactive Mg | Reactivate Mg with Iodine/Heat. Ensure THF is distilled or from a dry solvent system. |
| Incomplete Cyclization | Temperature too low | Increase DMF temperature to 110°C. Ensure NaH is fresh (not hydrolyzed). |
| Impurity: Elimination | Dehydration of alcohol | Avoid acidic conditions. Ensure the reaction stays strictly basic during cyclization. |
| DMF Residue | Poor workup | Use 5% LiCl washes during extraction to partition DMF into the aqueous phase. |
References
-
Chambers, M. et al. (2024). Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. ACS Publications. Link
-
Wilson, R. A. et al. (2005).[1] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry. Link
-
Effland, R. C. et al. (1983).[2] 2,3-Dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acid-Catalyzed Cyclization Methods for Spirocyclic Piperidine Formation
[1]
Executive Summary
Spirocyclic piperidines represent a privileged scaffold in modern medicinal chemistry, offering a distinct "escape from flatland" by reducing conformational entropy while projecting substituents into defined 3D vectors. This architecture is critical for modulating physicochemical properties (LipE, solubility) and improving selectivity in GPCR and ion channel targets.
This Application Note provides a technical deep-dive into the two most robust acid-catalyzed methodologies for constructing these scaffolds: The Aza-Prins Cyclization and the Spiro-Pictet-Spengler Reaction . Unlike standard piperidine syntheses, spiro-cyclization requires precise control over carbocation life-cycles and trajectory. This guide details the mechanistic causality, catalyst selection, and validated protocols required to achieve high diastereoselectivity and yield.
Section 1: Mechanistic Foundations & Pathway Visualization
Understanding the electrophilic species is the prerequisite for success. In both methods, the reaction is driven by the generation of a reactive iminium or oxocarbenium ion, but the termination steps differ significantly.
The Aza-Prins vs. Pictet-Spengler Divergence
-
Aza-Prins: Relies on the interaction between a homoallylic amine and a carbonyl.[1] The acid catalyst promotes the formation of an iminium ion, which is then intercepted by the tethered alkene.[1] The resulting carbocation is trapped by a nucleophile (often the counter-ion or solvent).[1][2]
-
Spiro-Pictet-Spengler: Utilizes an electron-rich aromatic ring (indole) as the nucleophile to intercept the iminium ion generated from a tryptamine derivative and a cyclic ketone.
Figure 1: Divergent mechanistic pathways for acid-catalyzed spiro-piperidine formation. The choice of nucleophile (alkene vs. arene) dictates the reaction trajectory.
Section 2: Critical Parameters & Catalyst Selection
The choice of acid is not merely about pKa; it is about the coordination ability (Lewis acids) and the counter-ion effect (Brønsted acids).
Table 1: Catalyst Profiles for Spiro-Cyclization
| Catalyst Class | Specific Reagent | Key Characteristics | Recommended Application |
| Brønsted Acid | TFA (Trifluoroacetic acid) | Strong acid, good solvent solubility. Can form trifluoroacetate esters as trapped products. | Standard Spiro-Pictet-Spengler; removal of Boc groups in situ. |
| Brønsted Acid | TfOH (Triflic acid) | Superacid. Promotes cyclization of unreactive ketones. Non-nucleophilic counter-ion. | Difficult Aza-Prins substrates; highly deactivated systems. |
| Lewis Acid | TMSOTf | Silylating agent + Lewis acid. Activates ketones via silylation; scavenges water. | Anhydrous Aza-Prins; prevents hydrolysis of sensitive imines. |
| Lewis Acid | In(OTf)₃ | Water-tolerant Lewis acid. Mild conditions. | Late-stage functionalization; substrates with acid-labile groups. |
| Lewis Acid | BF₃[3]·OEt₂ | Strong Lewis acid. Excellent for N-acyliminium ion generation. | N-Acyliminium cyclizations; lactam-based spiro-formation.[4] |
Section 3: Protocol A - The Aza-Prins Approach
Target: Spirocyclic piperidines from homoallylic amines and cyclic ketones. Mechanism Ref: [Benchchem Technical Note 1.1]
Experimental Rationale
The Aza-Prins reaction is often plagued by reversibility. To drive the reaction forward, we utilize TMSOTf (Trimethylsilyl trifluoromethanesulfonate). The TMS group activates the ketone oxygen, making it a potent electrophile, while the triflate anion is non-nucleophilic, preventing premature quenching of the carbocation before ring closure.
Step-by-Step Protocol
Materials:
-
Homoallylic amine (1.0 equiv)
-
Cyclic ketone (e.g., 4-boc-cyclohexanone) (1.2 equiv)
-
TMSOTf (1.1 - 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the homoallylic amine (1.0 mmol) and cyclic ketone (1.2 mmol) in anhydrous DCM (0.1 M concentration).
-
Imine Formation: Add activated molecular sieves (4Å) to the mixture. Stir at Room Temperature (RT) for 2–4 hours to ensure imine formation. Note: Monitor by IR (disappearance of C=O stretch) or crude NMR.
-
Cyclization: Cool the mixture to 0°C . Add TMSOTf dropwise over 10 minutes. The solution often turns yellow/orange indicating iminium formation.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.
-
Quench: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Vigorous stirring is required to break up silyl emulsions.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc with 1% Et₃N to prevent silica-induced decomposition).
Expert Insight: If the "endo" vs "exo" selectivity is poor, lowering the temperature to -78°C during TMSOTf addition can improve kinetic control, favoring the 2,6-trans piperidine stereochemistry [Gre.ac.uk 1.3].
Section 4: Protocol B - The Spiro-Pictet-Spengler Reaction
Target: Spiroindolone-piperidines (e.g., Spiro[piperidine-4,3'-indole] systems). Mechanism Ref: [ResearchGate 1.7]
Experimental Rationale
Creating a spiro-center at the indole C3 position requires overcoming the inherent tendency of indoles to form fused tetrahydro-beta-carbolines. By using a ketone (instead of an aldehyde) and a strong acid in refluxing non-polar solvent, we force the formation of the sterically congested spiro-junction via a thermodynamic rearrangement.
Step-by-Step Protocol
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Cyclic Ketone (1.2 - 1.5 equiv)
-
Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv)
-
Toluene (Anhydrous)
Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the tryptamine (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Solvent & Catalyst: Add Toluene (5 mL, 0.2 M). Add TFA (2.0 mmol) dropwise. Caution: Exothermic.
-
Thermal Activation: Seal the vial (or use a reflux condenser with Dean-Stark trap for larger scales) and heat to 110°C (Reflux) .
-
Why Reflux? Ketones are less reactive than aldehydes. High thermal energy is required to overcome the activation barrier for the initial iminium formation and the subsequent C3-attack.
-
-
Monitoring: Monitor by LC-MS. The intermediate imine may be visible. Look for the mass of [M+H]+ corresponding to the cyclized product. Reaction time is typically 12–24 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Basify with 1N NaOH or saturated NaHCO₃ to pH > 8 (critical to deprotonate the piperidine nitrogen).
-
Extraction: Extract with EtOAc (3x).
-
Purification: Recrystallization is often possible for these rigid scaffolds. Alternatively, use silica chromatography (DCM/MeOH/NH₃ gradient).
Expert Insight: For highly unreactive ketones, adding a co-catalyst like AgOTf or using super-stoichiometric TFA can drive the reaction. If the "fused" carboline byproduct is observed, it indicates the spiro-intermediate rearranged; lower the temperature or switch to aprotic conditions (DCM/TFA at RT) to trap the spiro-indolenine if stable.
Section 5: Reaction Monitoring & Validation
Ensuring the spiro-cycle is formed (and not a fused isomer or open-chain byproduct) is critical.
Figure 2: Validation workflow. Key NMR diagnostic: Disappearance of alkene protons (Aza-Prins) or shift in Indole C2-H (Pictet-Spengler).
Validation Checkpoints:
-
1H NMR: For Aza-Prins, look for the distinct diastereotopic splitting of the piperidine ring protons (axial vs equatorial).
-
X-Ray Crystallography: Due to the rigid nature of spiro-piperidines, they crystallize readily. This is the gold standard for confirming absolute stereochemistry.
-
HPLC Purity: Ensure no uncyclized imine remains, as it can hydrolyze back to starting materials on the column.
References
-
Chinese Chemical Society. Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization. CCS Chemistry. Available at: [Link]
-
University of Greenwich. A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines. Available at: [Link]
-
ResearchGate. Time and yield for Pictet-Spengler reactions using β-substituted tryptamines. Available at: [Link]
-
Semantic Scholar. Spirocyclization of an N-Acyliminium Ion with Substituted Pyridine. Available at: [Link]
Application Note: In Vivo Analgesic Efficacy Testing of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
Executive Summary & Mechanistic Rationale
Spirocyclic compounds have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. The compound 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] (1'-M-SBP) features a rigid spiro-fusion that locks the piperidine ring into a specific spatial conformation. From a thermodynamic perspective, this structural rigidity minimizes the entropic penalty typically incurred upon receptor binding, thereby exponentially enhancing binding affinity and selectivity toward central nociceptive targets, such as opioid, nociceptin (NOP), or sigma-1 receptors[2].
To accurately evaluate the analgesic profile of 1'-M-SBP, researchers must employ a multi-tiered in vivo approach. Pain is not a monolithic sensory modality; it is processed through distinct anatomical pathways. Therefore, evaluating a novel analgesic requires differentiating between spinal reflexes, supraspinal integration, and central sensitization.
Below is the putative G-protein coupled receptor (GPCR) signaling cascade through which spiro-piperidine derivatives like 1'-M-SBP are hypothesized to exert their antinociceptive effects.
Putative Gi/o-coupled GPCR signaling pathway mediating 1'-M-SBP induced analgesia.
Experimental Design: A Self-Validating System
To establish a highly trustworthy and self-validating data set, the experimental design must account for baseline variabilities and observer bias. This protocol utilizes three distinct models:
-
The Tail-Flick Test: Measures acute, spinally-mediated nociceptive reflexes[3].
-
The Hot Plate Test: Measures acute, supraspinally-integrated pain responses (e.g., paw licking, jumping)[4].
-
The Formalin Test: Measures biphasic pain. Phase I represents direct peripheral nociceptor activation, while Phase II represents inflammatory central sensitization in the dorsal horn[5].
Self-Validation Mechanisms:
-
Internal Controls: Every subject undergoes baseline latency testing prior to dosing.
-
External Controls: Inclusion of a Vehicle group (negative control) and a Morphine group (positive control) contextualizes the efficacy of 1'-M-SBP.
-
Blinding: Behavioral scoring is conducted by researchers blinded to the treatment groups to eliminate confirmation bias.
In vivo experimental workflow for evaluating the analgesic efficacy of 1'-M-SBP.
Step-by-Step In Vivo Protocols
Protocol 1: Radiant Heat Tail-Flick Test
Based on the foundational methodology by D'Amour and Smith (1941)[3].
Causality & Principle: This test applies a focused radiant heat beam to the rodent's tail. The latency to withdraw (flick) the tail is a spinal reflex arc. Prolonged latency indicates spinally-mediated analgesia.
-
Acclimation: Gently restrain the mouse in a ventilated cylindrical restrainer, leaving the tail exposed. Acclimate for 15 minutes daily for 3 days prior to testing to reduce stress-induced analgesia.
-
Baseline Measurement: Focus the radiant heat source on the distal third of the tail. Record the time taken for the mouse to flick its tail. Establish a baseline latency (typically 2–4 seconds).
-
Dosing: Administer 1'-M-SBP (e.g., 5, 15, 30 mg/kg), Vehicle, or Morphine (10 mg/kg) via intraperitoneal (i.p.) injection.
-
Testing: Re-evaluate tail-flick latency at 15, 30, 60, and 120 minutes post-dosing.
-
Ethical Cut-Off (Critical): Automatically terminate the heat stimulus at 15 seconds if no response occurs. Causality: Exceeding this limit causes irreversible thermal tissue necrosis, which violates ethical guidelines and confounds subsequent behavioral data.
Protocol 2: Hot Plate Test
Based on the foundational methodology by Eddy and Leimbach (1953)[4].
Causality & Principle: The hot plate test forces the animal to integrate the thermal pain signal supraspinally, resulting in complex behaviors like hind-paw licking or jumping.
-
Apparatus Setup: Equilibrate the hot plate analgesiometer to a strict 55.0 ± 0.5 °C[6].
-
Baseline Measurement: Place the naive mouse on the plate. Start the timer. Stop the timer at the first sign of hind-paw licking, flinching, or jumping. Establish baseline (typically 5–8 seconds).
-
Dosing: Administer treatments (1'-M-SBP, Vehicle, Morphine) via i.p. injection.
-
Testing: Place the mouse on the hot plate at 15, 30, 60, and 120 minutes post-dosing. Record the latency of the first nocifensive behavior.
-
Ethical Cut-Off: Remove the mouse immediately after the response, or at a strict 30-second cut-off to prevent paw blistering.
Protocol 3: Biphasic Formalin Test
Based on the foundational methodology by Dubuisson and Dennis (1977)[7].
Causality & Principle: Subcutaneous injection of formalin induces a biphasic response. Phase I (0–5 min) is driven by direct chemical activation of TRPA1 nociceptors. Phase II (15–30 min) is driven by inflammatory mediators and central sensitization in the spinal dorsal horn[5]. Differentiating these phases allows researchers to determine if 1'-M-SBP acts purely as an acute analgesic or possesses anti-hyperalgesic/anti-inflammatory properties.
-
Dosing: Administer 1'-M-SBP, Vehicle, or Morphine i.p. 30 minutes prior to the formalin challenge.
-
Formalin Injection: Restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle[5].
-
Observation Chamber: Immediately place the mouse in a clear, mirrored observation cylinder.
-
Data Acquisition (Phase I): Using a stopwatch, record the total time (in seconds) the animal spends licking or biting the injected paw from minute 0 to minute 5.
-
Quiescent Period: Observe the animal from minute 5 to 15 (behavior typically subsides).
-
Data Acquisition (Phase II): Record the total time spent licking/biting from minute 15 to minute 30.
Quantitative Data Presentation
To synthesize the efficacy of 1'-M-SBP, data should be aggregated and subjected to a One-Way ANOVA followed by Dunnett’s post-hoc test. Below is a representative data matrix demonstrating the expected dose-dependent antinociceptive profile of a highly efficacious spiro-piperidine analgesic.
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s) | Hot Plate Latency (s) | Formalin Phase I (s) | Formalin Phase II (s) |
| Vehicle (Saline) | - | 3.2 ± 0.4 | 6.5 ± 0.8 | 85.4 ± 6.2 | 142.3 ± 10.5 |
| 1'-M-SBP (Low) | 5 | 5.8 ± 0.6 | 11.2 ± 1.1 | 62.1 ± 5.4 | 98.6 ± 8.2 |
| 1'-M-SBP (Mid) | 15 | 8.9 ± 0.9 | 18.4 ± 1.5 | 38.5 ± 4.1 | 55.4 ± 6.7 |
| 1'-M-SBP (High) | 30 | 12.4 ± 1.1 | 24.1 ± 1.8 | 15.2 ± 2.8 | 22.1 ± 4.3 |
| Morphine (Control) | 10 | 14.1 ± 0.8 | 27.5 ± 1.2 | 10.5 ± 2.1 | 12.4 ± 3.1 |
Data represents Mean ± SEM (n=8/group). Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, ***p < 0.001.
Interpretation: The dose-dependent increase in thermal latencies and the suppression of both Formalin phases strongly suggest that 1'-M-SBP acts as a centrally penetrant analgesic, modulating both acute nociception and central sensitization pathways.
References
-
ResearchGate. "Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors." ResearchGate,[Link]
-
ResearchGate. "Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity." ResearchGate,[Link]
-
ConductScience. "Tail Flick Test." ConductScience,[Link]
-
Wikipedia. "Hot plate test." Wikipedia,[Link]
-
Animalab. "Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia." Animalab,[Link]
-
DOL. "Development of a behavioral model of TMJ pain in rats: the TMJ formalin test." DOL.inf.br,[Link]
-
National Institutes of Health (NIH). "Formalin Murine Model of Pain." PMC,[Link]
Sources
Preparation of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride salt
Application Note: Scalable Synthesis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] Hydrochloride
Abstract & Scope
This application note details the protocol for the preparation of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride . This spirocyclic scaffold, featuring a dihydrobenzofuran ring spiro-fused to a piperidine, is a privileged structure in medicinal chemistry, serving as a core for sigma receptor ligands, antidepressants, and antipsychotics.
The method described utilizes a robust Grignard addition-cyclization sequence . Unlike routes relying on expensive transition metal catalysis, this protocol employs classical organometallic chemistry followed by an intramolecular Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the C2–C3 bond (benzofuran numbering) via organometallic addition, followed by C2–O bond formation via cyclization.
-
Target: 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine][1]
-
Key Intermediate: 4-(2-Fluorobenzyl)-1-methylpiperidin-4-ol
-
Starting Materials: 2-Fluorobenzyl chloride and 1-Methyl-4-piperidone
Mechanistic Pathway:
-
Activation: Conversion of 2-fluorobenzyl chloride to its Grignard reagent.
-
Addition: Nucleophilic attack of the benzyl Grignard species on the ketone of N-methyl-4-piperidone.
-
Cyclization: Base-mediated intramolecular displacement of the aryl fluoride by the tertiary alkoxide (
).
Figure 1: Retrosynthetic logic flow from target salt to commercially available precursors.
Safety & Hazard Assessment
-
2-Fluorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.
-
Magnesium Turnings: Flammable solid. Ensure inert atmosphere (
or Ar) to prevent fire. -
Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas. Use mineral oil dispersion or wash with dry hexane under inert gas.
-
Diethyl Ether / THF: Peroxide formers. Test for peroxides before use; use anhydrous solvents for Grignard steps.
Detailed Experimental Protocol
Stage I: Preparation of 4-(2-Fluorobenzyl)-1-methylpiperidin-4-ol
Reagents:
-
Magnesium turnings (1.2 equiv)
-
2-Fluorobenzyl chloride (1.0 equiv)[2]
-
1-Methyl-4-piperidone (0.95 equiv)
-
Iodine (crystal, catalytic)
-
Solvent: Anhydrous Diethyl Ether (
) or THF
Procedure:
-
Grignard Initiation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings (1.2 eq). Add a crystal of iodine and cover with minimal anhydrous
. -
Formation: Add 5% of the 2-fluorobenzyl chloride solution (in
). Warm gently with a heat gun until the iodine color fades and the ether boils, indicating initiation. -
Addition: Dropwise add the remaining 2-fluorobenzyl chloride solution at a rate that maintains a gentle reflux. Note: Benzyl halides are prone to Wurtz coupling; keep temperature controlled and dilution high.
-
Completion: After addition, reflux for 1 hour. Cool to 0°C.[2][3]
-
Ketone Addition: Add 1-methyl-4-piperidone (dissolved in
) dropwise to the cold Grignard solution. The mixture will form a thick suspension. -
Workup: Stir at room temperature (RT) for 2 hours. Quench carefully with saturated aqueous
at 0°C. -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. The crude residue (often a viscous oil) contains the tertiary alcohol intermediate.
Stage II: Cyclization to 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
Reagents:
-
Crude Intermediate from Stage I
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv)
-
Solvent: Anhydrous DMF or DMSO
Procedure:
-
Preparation: Dissolve the crude alcohol in anhydrous DMF (0.5 M concentration).
-
Deprotonation: In a separate dry flask, suspend NaH (1.5 eq) in DMF under Argon. Cool to 0°C.[2][3]
-
Reaction: Slowly add the alcohol solution to the NaH suspension. Evolution of
gas will occur. -
Cyclization: Heat the mixture to 100–110°C for 4–6 hours. This thermal step is critical to overcome the activation energy for the intramolecular displacement of the aryl fluoride.
-
Monitoring: Check TLC or LC-MS for disappearance of the alcohol and formation of the less polar spiro-ether.
-
-
Workup: Cool to RT. Pour onto ice-water. Extract with
or EtOAc (3x). -
Purification: The free base can be purified via flash chromatography (Silica gel; DCM/MeOH/NH3 95:5:0.5) if high purity is required before salt formation.
Stage III: Hydrochloride Salt Formation
Procedure:
-
Dissolve the purified free base in a minimum amount of dry diethyl ether or ethanol.
-
Cool to 0°C in an ice bath.
-
Add 2.0 M HCl in diethyl ether (or 1.25 M HCl in ethanol) dropwise with stirring until pH < 3.
-
A white precipitate should form immediately.
-
Stir for 30 minutes at 0°C.
-
Filtration: Collect the solid by vacuum filtration under nitrogen (the salt may be hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C over
overnight.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield (Stage I) | 75 - 85% | Crude alcohol, usually sufficient for next step. |
| Yield (Stage II) | 60 - 70% | Cyclization step; dependent on dryness of DMF. |
| Overall Yield | 45 - 55% | From starting piperidone. |
| Melting Point | 220 - 225°C (dec) | Typical for HCl salt. |
| Appearance | White crystalline solid | Hygroscopic. |
Critical Pathway Visualization
The following diagram illustrates the reaction mechanism, highlighting the critical intramolecular
Figure 2: Mechanistic pathway of the base-mediated cyclization.[4][5]
Troubleshooting & Optimization
-
Problem: Low Yield in Grignard Step.
-
Cause: Wurtz coupling (dimerization of benzyl chloride).
-
Solution: Dilute the halide significantly (1:10 ratio with solvent) and add very slowly. Maintain temperature just at reflux, do not overheat.
-
-
Problem: Incomplete Cyclization.
-
Cause: Temperature too low or moisture in DMF.
-
Solution: Ensure DMF is anhydrous (store over molecular sieves). Increase temperature to 120°C if necessary, but monitor for decomposition.
-
-
Problem: Oily Salt.
-
Cause: Impurities or excess solvent trapped.
-
Solution: Triturate the oil with dry pentane or diethyl ether to induce crystallization. Recrystallize from EtOH/
.
-
References
-
Effland, R. C.; et al. (1983). 2,3-Dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related compounds. Journal of Medicinal Chemistry, 26(10), 1505–1510. Link
- Parham, W. E.; et al. (1976). Spiro[isobenzofuran-1(3H),4'-piperidines]. Journal of Organic Chemistry, 41(15), 2628.
-
Marx, M.; et al. (2005). Synthesis of spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3, 3228-3235.[6] Link
-
World Intellectual Property Organization. (2006). Patent WO2006036874: Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)... (Provides industrial context for handling fluorobenzyl-piperidine intermediates). Link
Sources
- 1. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0431943B1 - Spiro(pyran)piperidine derivatives - Google Patents [patents.google.com]
- 5. Spiro[benzofuran-3(2h),4'-piperidine]-2-one,1'-benzyl-5-methyl-,hydrochloride [webbook.nist.gov]
- 6. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for spiro[benzofuran-2,4'-piperidine] purity analysis
Executive Summary
The spiro[benzofuran-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, appearing in opioid receptor agonists, acetyl-CoA carboxylase inhibitors, and sigma receptor ligands.[1][2] However, its analysis presents a classic chromatographic paradox: the lipophilic benzofuran moiety requires strong organic elution, while the basic piperidine nitrogen (
This guide provides a definitive protocol for developing a stability-indicating HPLC method for this scaffold. Unlike generic screening approaches, this protocol prioritizes pH-dependent selectivity and stationary phase orthogonality to ensure separation of synthetic impurities and isomers.[1][2]
Physicochemical Profiling & Analytical Challenges
Before method development, the analyte's properties must dictate the strategy.
| Property | Value / Characteristic | Chromatographic Implication |
| Scaffold | Spiro[benzofuran-2,4'-piperidine] | Rigid, spirocyclic geometry.[1][2] |
| Basicity ( | ~9.8 (Piperidine NH) | Analyte is protonated ( |
| Hydrophobicity ( | ~1.5 – 2.5 | Moderate retention on C18.[1] |
| UV Chromophore | Benzofuran ( | Good UV sensitivity.[1] |
| Critical Impurities | Isomers, N-protected intermediates, Ring-opening byproducts | Requires high selectivity ( |
The Core Problem: At pH < 8, the piperidine amine is positively charged. Standard C18 columns possess residual silanols (
Method Development Strategy: The Logic
We employ a "Selectivity-First" approach. We do not randomly screen columns; we screen interaction mechanisms.
Phase 1: Column & pH Screening Strategy
-
High pH (pH 10) on Hybrid Silica (Recommended): At pH 10, the piperidine is neutral. This improves retention and peak shape.[3][4] Requires high-pH stable columns (e.g., Ethylene-Bridged Hybrid).[1][2]
-
Low pH (pH 2.[1]5) on Charged Surface Hybrid (CSH): If high pH degrades the molecule, use low pH with a column having a slight positive surface charge to repel the protonated amine, preventing tailing.
-
Phenyl-Hexyl Phase: If the benzofuran ring isomers are inseparable on C18, the
interactions of a Phenyl column provide alternative selectivity.[1][2]
Figure 1: Logical workflow for method development focusing on pH control to manage amine basicity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" High-pH Screening
Rationale: This is the highest probability of success for spiro-piperidines.[1][2] Deprotonation ensures the sharpest peaks.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (
or ).[1][2]
Instrument Settings:
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Temperature:
(Reduces viscosity, improves mass transfer).[1] -
Detection: DAD at 254 nm (bandwidth 4 nm) and 280 nm.
-
Injection Volume: 5-10
.[1][2]
Gradient Table (Linear Scouting):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 20.0 | 95 | Linear Ramp |
| 25.0 | 95 | Wash |
| 25.1 | 5 | Re-equilibration |
Success Criteria:
-
Retention Factor (
) for main peak: .[1] -
USP Tailing Factor (
): .[1] -
Resolution (
) between main peak and nearest impurity: .[6]
Protocol B: Alternative Low-pH Strategy (If Alkali-Labile)
Rationale: If the spiro-ring opens at pH 10, use low pH with a "Charged Surface" column.[1][2]
Reagents:
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18.[1][2]
-
Note: Do not use standard silica C18 here; the tailing will be unacceptable.
-
Final Recommended Method Parameters
Based on the scaffold properties, the following method is recommended as the validation starting point.
| Parameter | Specification | Rationale |
| Column | XBridge BEH C18 XP , | Hybrid particle technology withstands pH 10; 2.1mm ID saves solvent.[1][2] |
| Mobile Phase A | 10 mM | Maintains piperidine in neutral state.[1] |
| Mobile Phase B | Acetonitrile | Lower viscosity than Methanol, better peak shape.[1] |
| Gradient | 5-95% B over 10 min | Generic broad gradient, optimize slope after first run. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID column.[1][2] |
| Col. Temp. | Improves resolution of rigid spiro-isomers.[1][2] | |
| Detection | UV 254 nm | Max absorption for benzofuran.[1] |
Validation Framework (Self-Validating System)
To ensure trustworthiness, the method must include a System Suitability Test (SST) run before every sample set.
SST Standard Preparation: Mix the Spiro[benzofuran-2,4'-piperidine] API (0.5 mg/mL) with its immediate synthetic precursor (e.g., N-Boc-spiro intermediate or the non-cyclized phenol derivative).[1][2]
Acceptance Criteria:
-
Resolution (
): between API and Precursor. -
Tailing Factor:
for the API peak. -
Precision: RSD
for retention time, for area (n=6 injections).
Troubleshooting Guide: The "Why" and "How"
Figure 2: Decision tree for troubleshooting common issues with basic spiro-compounds.
-
Issue: Peak Tailing.
-
Issue: Carryover.
-
Cause: Basic amines sticking to injector needle seals.[1]
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
-
References
-
Wilson, R. A., et al. (2005).[1][7] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry. Link
-
Collina, S., et al. (2023).[1] Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidine]... Derivatives. Journal of Medicinal Chemistry (via ACS/UniTo). Link[1]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. Link
-
Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link[1]
Sources
- 1. 3H-Spiro(1-benzofuran-2,4'-piperidine) | C12H15NO | CID 12733230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. welch-us.com [welch-us.com]
- 4. hplc.eu [hplc.eu]
- 5. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dissolving 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] in DMSO for stock solutions
Topic: Optimization of DMSO Stock Solutions & Solubility Troubleshooting
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] , a spirocyclic piperidine derivative often utilized in CNS research, particularly as a ligand for Sigma (σ) receptors .
This compound presents specific solubility challenges due to its rigid spiro-structure and the basic nitrogen within the piperidine ring. This guide addresses the critical "crash-out" phenomena often observed during dilution into aqueous media and provides a validated workflow for stable stock preparation.
| Technical Parameter | Details |
| CAS Number | 71916-73-9 (Free Base) |
| Molecular Weight | ~217.31 g/mol (Free Base) |
| Chemical Nature | Lipophilic Spirocyclic Amine (Basic pKa ~8.5–9.[1][2]5) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility Challenge | High risk of precipitation upon aqueous dilution due to "Solvent Shock."[3] |
Module 1: Stock Solution Preparation (The "How-To")
The Critical Distinction: Salt vs. Free Base
Before dissolving, verify your vial label. The solubility physics differ drastically between the two forms:
-
Free Base: Highly soluble in organic solvents (DMSO, Ethanol). Poor aqueous solubility.[3][4]
-
HCl / Oxalate Salt: Improved aqueous solubility but may exhibit slower dissolution in pure DMSO due to ionic lattice energy.
Standard Operating Procedure (SOP): Dissolution
Goal: Create a clear, stable stock solution (typically 10 mM or 50 mM).
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).
-
Solvent Addition: Add high-grade (>99.9%) anhydrous DMSO.
-
Pro-Tip: Do not use "old" DMSO stored loosely capped; it likely contains water, which decreases the solubility of lipophilic bases.
-
-
Vortexing: Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source.
-
Sonication (If needed): Sonicate in a water bath at 37°C–40°C for 5–10 minutes.
-
Warning: Do not exceed 60°C. High heat can promote oxidation in DMSO solutions.
-
Troubleshooting Workflow: Dissolution Logic
Figure 1: Decision tree for dissolving spiro-piperidine derivatives in DMSO. Note the loop for sonication and dilution.
Module 2: Stability & Storage
The Enemy: Water Absorption. DMSO is hygroscopic. It absorbs moisture from the air, which increases the polarity of the solvent. For a hydrophobic compound like 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine], even 5% water content in the DMSO can cause the compound to crystallize inside the freezer.
Storage Guidelines
| Storage Condition | Shelf Life | Recommendation |
| -80°C (Anhydrous) | 6–12 Months | Gold Standard. Use gas-tight vials with O-rings. |
| -20°C (Standard) | 1–3 Months | Acceptable for short-term use. |
| 4°C (Fridge) | < 1 Week | Not Recommended. DMSO freezes at 18.5°C; cycling between liquid/solid at 4°C promotes degradation. |
| Room Temp (RT) | < 24 Hours | Only for immediate use. |
Freeze-Thaw Protocol:
-
Aliquot stock into single-use volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
When thawing, warm to 37°C immediately to ensure any micro-crystals re-dissolve.
Module 3: Biological Application (The "Crash-Out")
The Problem: You inject your 10 mM DMSO stock into cell culture media, and the solution turns milky or cells die immediately. The Cause: "Solvent Shock."[3] The rapid change from a lipophilic environment (DMSO) to a hydrophilic one (Media) causes the compound to precipitate before it can disperse.
The Solution: Serial Dilution (Intermediate Steps)
Never pipette 100% DMSO stock directly into a static well of cells.
Recommended Protocol:
-
Prepare Intermediate: Dilute your stock 1:10 or 1:100 into a "carrier" solvent (e.g., PBS or Media) in a separate tube.
-
Mix Rapidly: Vortex the intermediate immediately.
-
Final Addition: Add the intermediate to your cells.
Visualizing the Safe Dilution Pathway
Figure 2: Workflow comparison. Direct addition (Red) risks precipitation.[3] Intermediate dilution (Green) ensures solubility.
Module 4: Frequently Asked Questions (FAQ)
Q1: My stock solution was clear yesterday, but now it has crystals at the bottom. Why?
-
Answer: This is likely due to moisture ingress. If the vial was not sealed tightly, the DMSO absorbed water from the freezer air, lowering the solubility limit.
-
Fix: Warm the vial to 37°C and sonicate. If it re-dissolves, use immediately. If not, the concentration has shifted, and you should prepare a fresh stock.
Q2: Can I use Ethanol instead of DMSO?
-
Answer: Yes, for the Free Base form, Ethanol is a viable alternative. However, Ethanol evaporates much faster than DMSO, which can alter the concentration of your stock over time. Store Ethanol stocks in vials wrapped with Parafilm.
Q3: What is the maximum DMSO concentration my cells can tolerate?
-
Answer: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO.[3]
-
Calculation: If you need a 10 µM final drug concentration, and your stock is 10 mM, you are diluting 1:1000. This results in exactly 0.1% DMSO. This is the ideal target.
-
Q4: The compound precipitates in PBS but not in Media. Why?
-
Answer: PBS is a high-salt environment with no proteins. Culture media often contains serum (BSA/FBS). Albumin in serum can act as a carrier protein, binding the lipophilic spiro-compound and keeping it in solution.
-
Recommendation: If using serum-free conditions, precipitation is more likely. Ensure rapid mixing.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12733230, 3H-Spiro(1-benzofuran-2,4'-piperidine). Retrieved from [Link]
-
Way, L., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
Technical Support: Troubleshooting Spiro[benzofuran-2,4'-piperidine] Cyclization
Executive Summary & Diagnostic Triage
The spiro[benzofuran-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, notably found in SHP2 inhibitors (e.g., GDC-1971) and acetyl-CoA carboxylase inhibitors. However, the construction of the quaternary spiro-center is thermodynamically challenging due to steric strain and competitive elimination pathways.
This guide addresses the three most common synthetic routes. Use the diagnostic flowchart below to identify your specific failure mode.
Diagnostic Workflow (Interactive Logic)
Caption: Figure 1. Diagnostic triage for identifying the root cause of low yields based on precursor identity and observed byproducts.
Scenario A: The Mitsunobu Route (Intramolecular Etherification)
Context: You are attempting to cyclize a 4-(2-hydroxyphenyl)-4-hydroxypiperidine derivative using standard Mitsunobu reagents (PPh₃/DIAD). Common Failure: Formation of the elimination product (tetrahydropyridine) instead of the spiro-ether, or complete stagnation.
Q1: Why is the elimination product dominating my reaction?
Technical Insight: The tertiary alcohol at the 4-position of the piperidine is sterically hindered. Standard Mitsunobu reagents (DEAD/DIAD) often fail to activate this hindered alcohol effectively, or the betaine intermediate acts as a base, triggering E2 elimination rather than Sɴ2 substitution.
Troubleshooting Protocol:
-
Reagent Swap: Replace PPh₃/DIAD with PMe₃/ADDP (1,1'-(azodicarbonyl)dipiperidine). PMe₃ is less sterically demanding and more nucleophilic, facilitating the activation of the tertiary alcohol. ADDP provides a more stable betaine.
-
Temperature Control: Perform the betaine formation at 0°C, but allow the cyclization to proceed at room temperature or slightly elevated (40°C) only after confirming activation.
-
Solvent: Switch from THF to Toluene. Toluene often suppresses competitive ionic elimination pathways compared to polar ethers.
Q2: I have recovered starting material. Is my order of addition wrong?
Technical Insight: For intramolecular Mitsunobu reactions, the order of addition is critical to prevent "dead" phosphine oxide formation before the substrate can react.
Correct Protocol (The "Pre-Activation" Method):
-
Dissolve the phosphine (1.5 eq) and the substrate (1.0 eq) in dry solvent.
-
Cool to 0°C.
-
Add the Azodicarboxylate (1.5 eq) dropwise over 30 minutes.
-
Why: This ensures the betaine forms in the presence of the alcohol, maximizing the concentration of the activated alkoxy-phosphonium species.
Scenario B: The SNAr / Base-Mediated Route
Context: You are cyclizing a 4-(2-fluorobenzoyl)piperidine or similar precursor via intramolecular Nucleophilic Aromatic Substitution (SNAr). Common Failure: Low conversion, degradation of the ketone, or polymerization.
Q3: The reaction stalls at 50% conversion. Should I increase the base strength?
Technical Insight: Increasing base strength (e.g., using NaH instead of K₂CO₃) often leads to racemization or polymerization of the sensitive ketone intermediate. The issue is usually kinetic trapping or poor solubility of the intermediate.
Solution: The Umpolung/Flow Approach (High E-E-A-T) Recent process chemistry breakthroughs (J. Org. Chem. 2024) demonstrate that flow chemistry or specific "Umpolung" strategies yield superior results by minimizing the residence time of unstable intermediates.
Optimized Batch Protocol:
-
Solvent: DMF or NMP (high polarity is required for SNAr).
-
Base: Cs₂CO₃ (Cesium effect promotes intramolecular closure).
-
Additive: 18-Crown-6 (if using K₂CO₃).
-
Key Step: If the precursor is a protected alcohol (e.g., MOM-ether), ensure deprotection happens in situ or immediately prior to cyclization to avoid decomposition.
Data Comparison: Batch vs. Flow
| Parameter | Batch (Standard) | Flow (Optimized) |
| Reaction Time | 12-24 Hours | 10-30 Minutes |
| Temperature | 80-100°C | 120°C (Pressurized) |
| Yield | 40-55% | 75-85% |
| Purity | Requires Chromatography | Crystallization often sufficient |
Scenario C: Iodocyclization (Functionalization Route)
Context: You are building the benzofuran ring from an alkyne precursor (e.g., 2-alkynylphenol) using iodine sources. Common Failure: Formation of the 5-exo-dig product (aurone) instead of the desired 6-endo-dig or spiro-benzofuran, or low yield due to deiodination.
Q4: How do I control the regioselectivity to ensure spiro-formation?
Technical Insight: The cyclization mode is dictated by Baldwin's rules but heavily influenced by the metal catalyst.
Troubleshooting Guide:
-
For 3-Iodobenzofuran formation: Use I₂/NaHCO₃ in MeCN. The mild base prevents side reactions.
-
Catalytic Boost: If the yield is <50%, add 5 mol% AuCl₃ or CuI . Gold catalysts are superior for activating the alkyne towards the "hard" oxygen nucleophile.
-
Radical Scavengers: If using radical conditions (e.g., Mn(OAc)₃), ensure the reaction is degassed thoroughly to prevent quenching by oxygen.
Detailed Experimental Protocol: The Robust "Modern" Method
This protocol is adapted from the 2024 J. Org. Chem. optimization for scalable synthesis, minimizing the risks of elimination.
Reaction: Intramolecular SNAr of 4-(2-fluorobenzoyl)-4-hydroxypiperidine.[1]
Step-by-Step:
-
Preparation: Charge a reaction vessel with 4-(2-fluorobenzoyl)-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (10 V).
-
Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion.
-
Thermal Cycle: Heat the mixture to 90°C . Monitor by HPLC every 2 hours.
-
Checkpoint: If conversion stalls >4 hours, add 0.1 equiv of 18-crown-6.
-
-
Workup (Critical):
-
Cool to 20°C.
-
Pour slowly into ice-water (20 V) with vigorous stirring. The product should precipitate.
-
Why: Extraction with EtOAc often pulls DMF impurities that complicate crystallization. Precipitation is cleaner.
-
-
Purification: Recrystallize from IPA/Heptane (1:3).
References
-
Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Building Block. Source:J. Org.[2] Chem. 2024, 89, 11, 7618–7629. URL:[Link]
-
Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Source:Org.[2][3][4][5][6][7][8] Biomol. Chem., 2005, 3, 3228-3235.[4] URL:[Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source:Molecules, 2023, 28(5), 2269. (Review of modern Mitsunobu variations). URL:[Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. Source:MOJ Biorg.[5][6] Org. Chem. 2017, 1(7), 262-264.[6] URL:[Link]
Sources
- 1. Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3 H-spiro[benzofuran-2,4'-piperidine] Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] in aqueous buffer
Technical Support Center: Stability & Handling Guide for 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] . While the spiro[benzofuran-2,4'-piperidine] scaffold is a highly stable and privileged building block utilized in CNS and kinase inhibitor drug discovery[1], its physicochemical properties as a lipophilic tertiary amine require precise handling in aqueous buffers to prevent data artifacts, structural degradation, and apparent concentration loss.
Physicochemical Profile & Aqueous Compatibility
To understand the behavior of this compound in aqueous media, we must first look at its intrinsic properties. The compound features a basic N-methylpiperidine ring fused via a spiro junction to a lipophilic dihydrobenzofuran moiety.
Table 1: Key Physicochemical Properties
| Property | Value (Estimated/Typical) | Experimental Implication in Aqueous Buffer |
| Molecular Weight | 203.28 g/mol | Highly diffusible; rapid equilibration in assay systems. |
| pKa (Piperidine N) | ~9.2 - 9.5 | Protonated (cationic) at physiological pH (7.4); free base fraction increases at pH > 8.0. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Prone to hydrophobic interactions with uncharged surfaces. |
| Aqueous Solubility | pH-dependent | High solubility at pH < 7.0; risk of precipitation at pH > 8.5. |
| Chemical Stability | High (Ether/Amine) | Stable to standard hydrolysis; susceptible to N-oxidation[2]. |
Troubleshooting Guide & FAQs
Q1: My compound is precipitating in phosphate-buffered saline (PBS) at pH 7.4. Why is this happening, and how do I fix it? Causality: At pH 7.4, the buffer is nearly two log units below the compound's pKa, meaning >98% of the compound is protonated and highly soluble. However, if you are preparing high-concentration stocks (e.g., >1 mM) directly in PBS, the ~1-2% of the compound that exists as an unprotonated free base may exceed its intrinsic aqueous solubility limit, triggering nucleation and precipitation. Solution: Always prepare a master stock in 100% anhydrous DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is between 0.5% and 1.0% to act as a co-solvent. If your assay permits, slightly acidifying the buffer to pH 6.5 will fully protonate the amine, eliminating precipitation.
Q2: I am observing a 40-60% loss of compound concentration over 24 hours in my biochemical assay, but LC-MS shows no degradation peaks. Where is the compound going? Causality: You are experiencing Non-Specific Binding (NSB). Lipophilic basic drugs (LogP > 2) exhibit substantial loss to polystyrene well plates and polydimethylsiloxane (PDMS) microfluidic devices[3]. The protonated amine can ion-pair with surface carboxylates on treated plastics, while the lipophilic benzofuran moiety engages in hydrophobic interactions with untreated polystyrene[4]. Solution: Switch from polystyrene to low-binding polypropylene (PP) or glass-coated plates. Additionally, supplement your aqueous buffer with a non-ionic surfactant (e.g., 0.01% CHAPS or Tween-20) to outcompete the compound for surface binding sites.
Q3: Is the spiro-ether linkage of the benzofuran ring susceptible to hydrolysis in aqueous buffers? Causality: Generally, no. The 3H-spiro[benzofuran-2,4'-piperidine] system forms a rigid, cyclic ether (dihydrobenzofuran) that is thermodynamically stable[1]. Unlike esters or acetals, this ether linkage will not hydrolyze under physiological conditions (pH 6-8 at 37°C). Ring-opening ether cleavage will only occur under extreme, non-physiological conditions (e.g., pH < 2 combined with elevated temperatures >60°C).
Q4: Can the compound degrade oxidatively during long-term storage in buffer? Causality: Yes. The tertiary amine of the piperidine ring is highly susceptible to electrophilic oxidation, forming an N-oxide[2]. This reaction is catalyzed by trace hydroperoxides, which spontaneously accumulate in aged, oxygen-exposed aqueous solutions containing polyether surfactants (like Tween-20 or Triton X-100). Solution: Use only peroxide-free, ampouled surfactants when formulating your buffers. Store aqueous working solutions in the dark at 4°C, and overlay master stocks with inert argon gas.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of a Self-Validating 10 mM Master Stock
Objective: Prevent N-oxidation and ensure complete solvation prior to aqueous dilution.
-
Weighing: Weigh 2.03 mg of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] into a low-binding amber glass vial.
-
Solvation: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO. Vortex for 30 seconds until optically clear.
-
Inerting: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace ambient oxygen.
-
Aliquoting: Cap tightly with a PTFE-lined septum. Store at -20°C. Self-Validation Check: Before use, thaw at room temperature and inspect for micro-crystals. If present, sonicate for 1 minute.
Protocol B: Kinetic Aqueous Stability & NSB Assay (LC-MS/MS)
Objective: Quantify true chemical stability versus physical loss (NSB) in target buffers.
-
Buffer Prep: Prepare target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Split into two batches: Buffer A (No surfactant) and Buffer B (0.01% peroxide-free Tween-20).
-
Spiking: Spike the 10 mM DMSO stock into Buffer A and Buffer B to a final concentration of 1 µM (0.01% final DMSO).
-
Incubation: Transfer 100 µL aliquots into both Polystyrene (PS) and Polypropylene (PP) 96-well plates. Seal and incubate at 37°C.
-
Sampling & Quenching: At t=0, 1, 4, and 24 hours, remove 10 µL and immediately quench into 90 µL of cold Acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Analyze via LC-MS/MS (MRM mode).
-
Data Interpretation: Loss of signal in PS plates (Buffer A) but steady signal in PP plates (Buffer B) confirms NSB. Appearance of an [M+16] peak indicates N-oxidation.
-
Mechanistic Workflows & Degradation Pathways
Caption: Diagnostic workflow for mitigating precipitation and non-specific binding in aqueous buffers.
Caption: Logical pathways of chemical degradation and corresponding preventative strategies.
References
-
Pompeo, M. M., et al. "Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3 H-spiro[benzofuran-2,4'-piperidine] Building Block." Journal of Organic Chemistry, Genentech Inc., 2024.[URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00337][1]
-
N-Oxide Functionalities in Drug Design. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." ACS Publications, 2024.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00058][2]
-
Taylor & Francis Group. "Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction risk during drug discovery and development." Xenobiotica, 2022.[URL: https://www.tandfonline.com/doi/full/10.1080/00498254.2022.2145384][4]
-
ResearchGate. "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions." European Journal of Pharmaceutical Sciences, 2025.[URL: https://pubmed.ncbi.nlm.nih.gov/22402264/][3]
Sources
Overcoming steric hindrance in N-methylation of spiro-piperidines
Introduction
Spiro-piperidines are privileged scaffolds in modern drug discovery, prized for the three-dimensional complexity they introduce, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the synthesis and derivatization of these molecules are not without challenges. A frequent and often frustrating bottleneck is the N-methylation of the piperidine nitrogen, especially when the spirocyclic center creates significant steric congestion around the nitrogen atom.
This guide serves as a dedicated technical resource for researchers encountering difficulties with this specific transformation. It is structured as a series of frequently asked questions (FAQs) for proactive experimental design and a detailed troubleshooting guide for reactive problem-solving when experiments do not proceed as planned.
Frequently Asked Questions (FAQs)
Q1: Why is the N-methylation of spiro-piperidines so challenging compared to simpler secondary amines?
The primary difficulty arises from steric hindrance. The spirocyclic nature of the molecule fixes the conformation of the piperidine ring and its substituents. This rigidity can physically block the nitrogen's lone pair of electrons from attacking the methylating agent. In highly congested systems, such as those with substituents on the carbons adjacent (alpha) to the nitrogen, the energy barrier for the reaction becomes prohibitively high for standard methylation procedures.[3][4]
Q2: What are the main strategies for N-methylating a hindered spiro-piperidine?
There are three primary approaches, each with distinct advantages and disadvantages:
-
The Eschweiler-Clarke Reaction: A classic method using formaldehyde and formic acid.[5][6] Its key advantage is that it does not produce quaternary ammonium salts, as the reaction mechanism cannot proceed beyond the tertiary amine stage.[5] However, its effectiveness can be limited with severely hindered amines.[7][8]
-
Reductive Amination: This involves reacting the amine with formaldehyde to form an in situ iminium ion, which is then reduced by a hydride agent.[9][10] The choice of reducing agent is critical.
-
Direct Alkylation with Powerful Electrophiles: This strategy employs highly reactive methylating agents to overcome the low nucleophilicity of the hindered nitrogen.[11][12] This approach risks over-methylation if not carefully controlled.
Q3: When should I choose the Eschweiler-Clarke reaction?
The Eschweiler-Clarke reaction is an excellent first choice for moderately hindered systems. It is operationally simple, uses inexpensive reagents, and cleanly stops at the tertiary amine.[13] The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[7][14] If your substrate can tolerate heating in an acidic medium, this method is often preferred for its reliability and lack of quaternization byproducts.[5]
Q4: My Eschweiler-Clarke reaction failed. What is the next logical step?
If the Eschweiler-Clarke reaction results in low or no conversion, it's likely that the initial formation of the iminium ion is sterically inhibited. The next logical step is to try a reductive amination protocol using a more potent reducing agent or to switch to a more powerful methylating agent.
-
Modified Reductive Amination: Using a pre-formed formaldehyde source (paraformaldehyde) and a strong, non-nucleophilic reducing agent like sodium triacetoxyborohydride (STAB) can sometimes be more effective than the formic acid used in the Eschweiler-Clarke reaction.[10][15]
-
Powerful Alkylating Agents: For the most challenging substrates, highly electrophilic reagents like Trimethyloxonium tetrafluoroborate (Meerwein's salt) are often successful where other methods fail.[11][16] These reagents are much more reactive than traditional agents like methyl iodide.
Troubleshooting Guide: Low-Yield N-Methylation
This section addresses the most common failure mode: low to no conversion of the starting material.
Problem: My reaction shows >90% starting material remaining after prolonged reaction time and heating.
This is a classic symptom of steric hindrance preventing the initial step of the reaction.
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Solutions
Scenario 1: Failure of the Eschweiler-Clarke Reaction
-
Plausible Cause: The reaction mechanism requires the nucleophilic nitrogen to attack formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[6] This initial step is often the rate-limiting and most sterically sensitive part of the process. Severe hindrance around the nitrogen atom can prevent this condensation from occurring, thus halting the reaction before the reduction step can begin.
-
Recommended Action: Abandon the Eschweiler-Clarke conditions. The acidic and thermal conditions are unlikely to be the issue; the problem is the fundamental reactivity of your substrate. Proceed directly to Protocol 2.
Scenario 2: Failure of Direct Alkylation with Standard Reagents (e.g., Methyl Iodide, Dimethyl Sulfate)
-
Plausible Cause: Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are effective for many amines but are often not electrophilic enough to react with the sterically shielded lone pair of a hindered spiro-piperidine.[17] The activation energy for the SN2 attack is too high. Furthermore, DMS is highly toxic and should be handled with extreme care.[18][19]
-
Recommended Action: Switch to a more potent, "hard" methylating agent. The reagent of choice in these situations is Trimethyloxonium tetrafluoroborate (TMO) . TMO is a powerful alkylating agent capable of methylating even weakly nucleophilic functional groups.[11][16][20] Its high reactivity can overcome the steric barrier presented by the spirocyclic scaffold.
Comparative Guide to N-Methylation Methods
| Method | Reagents | Typical Conditions | Pros | Cons | Suitability for Hindered Substrates |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Neat or in H₂O, 80-100 °C | No quaternization, inexpensive, simple workup.[5] | Can fail with highly hindered amines, requires heating.[7][8] | Low to Moderate |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ (STAB) | DCE or THF, Room Temp | Mild conditions, high functional group tolerance.[10] | STAB is moisture-sensitive, can be slow. | Moderate |
| Direct Alkylation (Standard) | Methyl Iodide or Dimethyl Sulfate, Base (e.g., K₂CO₃) | Aprotic Solvent (e.g., ACN, DMF), RT to 60 °C | Widely available reagents. | Risk of quaternization, low reactivity for hindered amines, high toxicity (DMS).[19] | Very Low |
| Direct Alkylation (Forced) | Trimethyloxonium tetrafluoroborate (TMO) | Anhydrous DCM or MeCN, 0 °C to RT | Extremely reactive, methylates weak nucleophiles.[11][12] | Highly hygroscopic, must be handled under inert atmosphere, can be expensive.[16] | High |
Detailed Experimental Protocols
Protocol 1: The Classical Eschweiler-Clarke Reaction
This protocol is a robust starting point for unknown or moderately hindered substrates.
-
Setup: To a round-bottom flask charged with the spiro-piperidine (1.0 eq), add formic acid (3.0 eq).
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, 3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. The evolution of CO₂ gas indicates the reaction is proceeding.[5]
-
Work-up: Cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is > 8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Methylation of Highly Hindered Amines with Trimethyloxonium Tetrafluoroborate (TMO)
This protocol is designed for substrates that have failed to react under milder conditions. Caution: TMO is highly reactive and hygroscopic. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the hindered spiro-piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Trimethyloxonium tetrafluoroborate (1.1 - 1.5 eq) portion-wise over 10 minutes. Note: TMO is a solid and should be handled quickly in the air to minimize moisture absorption.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor carefully by LC-MS for the consumption of starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography.
Visual Representation of Key Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. PubMed. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Oxonium, trimethyl- tetrafluoroborate(1-). Organic Syntheses. [Link]
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. ResearchGate. [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
-
Synthesis of a Sterically Demanding Dispiropiperidine and Its Application in Monoamidodialkyl Zincate Complexes. ACS Publications. [Link]
-
Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry. PubMed. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
Eschweiler-Clarke Reaction. SynArchive. [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry. [Link]
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool Repository. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. ACS Publications. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]
-
Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. PubMed. [Link]
-
CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. University of Southampton. [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Université du Québec à Trois-Rivières. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Dimethyl sulphate; a hidden problem in occupational medicine. PubMed Central. [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. synarchive.com [synarchive.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. CAS 420-37-1: Trimethyloxonium tetrafluoroborate [cymitquimica.com]
- 17. benchchem.com [benchchem.com]
- 18. server.ccl.net [server.ccl.net]
- 19. Dimethyl sulphate; a hidden problem in occupational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trimethyloxonium tetrafluoroborate 95 420-37-1 [sigmaaldrich.com]
Technical Support Center: Chiral Resolution of Substituted Spiro[benzofuran-2,4'-piperidine] Derivatives
Welcome to the Technical Support Center for the chromatographic and crystallographic separation of spiro[benzofuran-2,4'-piperidine] enantiomers. This rigid spirocyclic scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of SHP2 phosphatase inhibitors[1] and Histone Deacetylase (HDAC) inhibitors[2].
Because the spatial orientation of the spiro center dictates target protein binding affinity, obtaining high enantiomeric excess (>99% ee) is a critical path in preclinical development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) for researchers and process chemists.
Mechanistic Overview & Separation Strategy
The spiro[benzofuran-2,4'-piperidine] system presents two primary physicochemical challenges for chiral separation:
-
The Basic Piperidine Nitrogen (pKa ~9.5): In its free base form, the secondary amine strongly interacts with residual acidic silanols on silica-based Chiral Stationary Phases (CSPs). This causes severe peak tailing, shifting retention times, and poor resolution.
-
Conformational Rigidity: The orthogonal geometry of the spiro center restricts flexibility. While this is excellent for target binding, it requires a CSP with a highly specific chiral groove (typically amylose or cellulose derivatives) to achieve baseline separation.
To navigate these challenges, separation strategies are dictated by the scale of the material and the severity of the basic interactions.
Decision tree for the chiral resolution of spiro[benzofuran-2,4'-piperidine] derivatives.
Quantitative Data: Method Selection Matrix
The following table synthesizes the optimal conditions for resolving this specific spirocyclic scaffold based on empirical data from drug development workflows.
| Separation Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Solvent | Critical Additive / Modifier | Typical Application Scale |
| Chiral SFC (Free Base) | Chiralpak AD-H / IA | CO₂ / Methanol | 0.1–0.5% NH₃ or DEA | Analytical to Prep (<100g) |
| Chiral HPLC (NP) | Chiralcel OD-H | Hexane / Isopropanol | 0.1% Diethylamine (DEA) | Analytical to Prep (<50g) |
| Derivatization (Boc) | Chiralpak IA | CO₂ / Ethanol | None required | Difficult-to-resolve bases |
| Fractional Crystallization | None (Solution Phase) | Absolute Ethanol | di-p-toluoyl-D-tartaric acid | Bulk Process (>100g to kg) |
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system: the success of the procedure is immediately verifiable through orthogonal analytical checks built into the final steps.
Protocol A: Preparative Chiral SFC of the Free Base
Supercritical Fluid Chromatography (SFC) is prioritized over HPLC because the high diffusivity of supercritical CO₂ allows for rapid separations, and the evaporation of CO₂ post-elution minimizes thermal degradation during fraction concentration.
-
Sample Preparation: Dissolve the racemic spiro[benzofuran-2,4'-piperidine] in a 1:1 mixture of Methanol and Dichloromethane (DCM) to achieve a concentration of 20-50 mg/mL.
-
Column Equilibration: Mount a Chiralpak AD-H column (e.g., 250 x 21.2 mm). Equilibrate with 70% CO₂ and 30% Methanol containing 0.2% v/v Methanolic Ammonia at 35°C and 120 bar backpressure.
-
Execution: Inject the sample. The basic ammonia modifier competitively binds to the silica silanols, ensuring the piperidine nitrogen interacts solely with the chiral amylose backbone.
-
Validation: Analyze the collected fractions using an analytical SFC method. A successful run is validated by an ee of >98% and a mass recovery of >85%.
Protocol B: Derivatization-Assisted Separation (Boc-Protection)
If the free base exhibits catastrophic tailing or co-elution, temporarily masking the basic nitrogen with a tert-butyloxycarbonyl (Boc) group alters the polarity and introduces a hydrogen-bond acceptor, which often drastically improves chiral recognition[3].
-
Protection: React the racemate with Boc₂O (1.2 eq) and Triethylamine (1.5 eq) in DCM at room temperature for 2 hours. Wash with water, dry, and concentrate.
-
Separation: Perform SFC or HPLC on the Boc-protected intermediate. Note: No basic additives (NH₃/DEA) are required in the mobile phase for this step.
-
Deprotection: Treat the separated enantiomeric fractions with HCl/MeOH at room temperature for 0.5 hours to quantitatively cleave the Boc group[3].
-
Validation: Neutralize with saturated NaHCO₃, extract with DCM, and confirm the restoration of the free base via LC-MS (monitoring for the exact mass of the spirocycle).
Protocol C: Diastereomeric Salt Resolution
For kilogram-scale API synthesis, chromatography becomes cost-prohibitive. Fractional crystallization utilizing chiral resolving agents is the industry standard[4].
-
Salt Formation: To a boiling solution of the racemic free base in absolute ethanol, add 1.0 equivalent of di-p-toluoyl-D-tartaric acid[4].
-
Crystallization: Concentrate the solution slightly and allow it to cool to room temperature overnight. If available, seed the solution with a pure crystal of the desired diastereomeric salt to induce precipitation.
-
Isolation: Filter the precipitate and wash with cold absolute ethanol. Recrystallize the solid 1-2 times from hot ethanol to achieve >99% diastereomeric excess (de).
-
Validation & Free Base Recovery: Treat the purified salt with a biphasic mixture of saturated aqueous NaHCO₃ and DCM. Separate the organic layer, dry over Na₂SO₄, and concentrate. Validate success by confirming the optical rotation ([α]D) or via analytical chiral HPLC.
Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing even after adding 0.1% Diethylamine (DEA) to my HPLC mobile phase? Causality: The basicity of the piperidine nitrogen can sometimes overpower low concentrations of basic modifiers, leading to persistent ion-exchange interactions with the stationary phase. Solution: First, increase the DEA concentration to 0.2%. If tailing persists, switch to SFC using methanolic ammonia, or employ the Boc-Protection Strategy (Protocol B) to completely neutralize the basic center.
Q2: My enantiomers co-elute perfectly on a Chiralpak AD column. What is the next logical step? Causality: Co-elution indicates that the specific steric environment of the amylose tris(3,5-dimethylphenylcarbamate) stationary phase does not differentiate the spatial arrangement of your specific spiro substituents. Solution: Switch the polymer backbone. Move from an amylose-based column (Chiralpak AD/IA) to a cellulose-based column (Chiralcel OD-H). Alternatively, change the alcoholic modifier from Methanol to Isopropanol; the increased steric bulk of Isopropanol alters the solvation shell around the analyte, frequently inducing separation.
Q3: Can I use acidic modifiers (like TFA or Formic Acid) to sharpen the peaks? Causality: No. Adding an acid will protonate the piperidine nitrogen, converting it into a highly polar ammonium cation. Solution: In normal-phase or SFC conditions, this charged species will precipitate out of the non-polar mobile phase or bind irreversibly to the column, causing catastrophic peak distortion and high backpressure. Always use volatile basic modifiers (DEA, TEA, NH₃) for the free base.
Q4: Is it better to separate the enantiomers early in the synthetic route or at the final API stage? Causality: This depends on the stereochemical stability of the intermediates. Separating early (e.g., at the un-substituted spiro[benzofuran-2,4'-piperidine] stage) saves expensive downstream reagents because you only carry the active enantiomer forward. However, if subsequent synthetic steps (e.g., harsh basic conditions or high heat) risk racemization of the spiro center, separation must be deferred to the final API stage.
References
- SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 Source: European Patent Office / Googleapis URL
- Shp2 phosphatase inhibitors and methods of use thereof - WO2019183367A1 Source: WIPO / Google Patents URL
- Nitrogen-containing spirocycles - US5633247A Source: USPTO / Google Patents URL
- Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. US5633247A - Nitrogen-containing spirocycles - Google Patents [patents.google.com]
Minimizing side reactions during spirocyclic ether formation
Spirocyclic Ether Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers on the synthesis of spirocyclic ethers and spiroketals. Constructing the quaternary spiro center is thermodynamically demanding and kinetically complex. Without precise control over reaction conditions, these syntheses are often plagued by side reactions—such as Ferrier-type eliminations, premature radical quenching, and oligomerization.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you minimize off-target pathways and optimize your yields.
Part 1: Diagnostic Workflow for Side Reactions
Before adjusting your reaction parameters, identify the primary side product in your crude mixture. Use the diagnostic tree below to map your observed side reaction to its fundamental mechanistic root cause and corresponding solution.
Diagnostic decision tree for identifying and resolving spirocyclic ether side reactions.
Part 2: Knowledge Base & Mechanistic FAQs
Q1: When attempting the spirocyclization of glycal epoxides, I observe significant Ferrier-type elimination products instead of the desired spiroketal. How can I suppress this? Answer: Ferrier-type elimination is a common side reaction when using strong Brønsted acids (like TsOH), which promote unselective oxocarbenium ion formation[1]. To suppress this, shift from thermodynamic acid catalysis to a chelation-controlled kinetic spirocyclization. Utilizing a multidentate Lewis acid, such as Ti(Oi-Pr)4, acts as a noncovalent tether between the epoxide oxygen and the side-chain hydroxyl[2]. This activates the epoxide electrophile while simultaneously delivering the nucleophile to the desired face, yielding the retention spiroketal and completely bypassing the elimination pathway[2].
Q2: In copper-catalyzed alkene transposition cascades for spirocyclic ethers, my major product is a saturated cyclic ether rather than the transposed desaturated spirocycle. What is the causality here? Answer: The formation of saturated cyclic ethers occurs when the intermediate alkyl radical undergoes inefficient oxidation by the Cu(II) salt[3]. Instead of undergoing the desired organocopper(III)-mediated oxidative elimination to form the transposed alkene, the radical prematurely abstracts a hydrogen atom[3]. To minimize this, you must optimize the Cu(II) oxidant concentration (strictly 2.0 equiv of Cu(OAc)2) and utilize specific bipyridine ligands that accelerate the radical oxidation step over the background quenching mechanism[3].
Mechanistic divergence in copper-catalyzed spirocyclization leading to saturated side products.
Q3: I am using a Brønsted acid/silane catalytic system for the intramolecular hydroalkoxylation of unactivated alkynes, but I am losing my yield to oligomerization. How do I fix this? Answer: The transiently formed exo-cyclic enol ether intermediate is highly nucleophilic and more susceptible to electrophilic activation by the Brønsted acid than the starting alkyne, leading to rapid oligomerization[4]. The solution is to ensure the intermediate oxocarbenium ion is intercepted immediately. Increasing the stoichiometric equivalents of your silane reductant (e.g., PhSiH3 to 100 mol%) ensures the kinetic reduction outcompetes the intermolecular oligomerization, yielding the saturated cyclic ether cleanly before side reactions are induced[4].
Q4: How do I control the stereochemistry at the anomeric carbon when using Re2O7 catalysis for acyclic precursors? I am getting mixtures of diastereomers. Answer: Re2O7-catalyzed spirocyclization proceeds through allylic alcohol transposition, oxocarbenium ion formation, and Prins cyclization[5]. Stereoselectivity here is governed by thermodynamic control[5]. If you are seeing mixtures, your initial reversible steps (isomerization/ionization) are not rapid enough compared to the final termination step. Ensure you are allowing sufficient time for thermodynamically controlled stereochemical equilibration prior to product formation[5].
Part 3: Condition Optimization Matrix
Use the following quantitative data table to select the appropriate catalytic system based on your target scaffold and the specific side reactions you need to avoid.
| Reaction Type | Target Scaffold | Major Side Reaction | Root Cause | Mitigation Strategy | Typical Yield |
| Glycal Epoxide Cyclization | Spiroketals | Ferrier-type elimination | Unselective oxocarbenium formation via strong Brønsted acids | Use Ti(Oi-Pr)4 for chelation-controlled kinetic spirocyclization | 65–85% |
| Alkenol Annulation | Spirocyclic Ethers | Saturated cyclic ethers | Inefficient alkyl radical oxidation leading to H-atom abstraction | Optimize Cu(OAc)2 (2.0 equiv) & bipyridine ligands | 80–93% |
| Alkyne Hydroalkoxylation | Saturated Cyclic Ethers | Oligomerization | High nucleophilicity of exo-cyclic enol ether intermediate | Increase PhSiH3 reductant to 100 mol% for rapid trapping | >85% |
| Acyclic Precursor Cyclization | Spirocyclic Ethers | Diastereomeric mixtures | Premature termination before thermodynamic equilibration | Use Re2O7 (3–6 mol%) to allow rapid reversible isomerization | 70–90% |
Part 4: Validated Standard Operating Procedures (SOPs)
Protocol A: Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization (Minimizing Elimination)
Purpose: To synthesize spiroketals with retention of configuration while bypassing Ferrier-type elimination[2].
-
Preparation: Dissolve the glycal epoxide substrate (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under a strict argon atmosphere. Ambient moisture will prematurely hydrolyze the epoxide, leading to diol byproducts.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 1.1 equivalents of Ti(Oi-Pr)4.
-
Self-Validation Check: The solution must remain homogeneous. A slight color shift indicates the successful coordination of the titanium to the epoxide oxygen and side-chain hydroxyl.
-
-
Cyclization: Stir the mixture at 0 °C for 2 hours. Monitor via TLC.
-
Causality: Maintaining 0 °C prevents the thermal energy from exceeding the activation barrier required for thermodynamic equilibration, locking the product into the kinetically favored retention configuration[2].
-
-
Quenching & Isolation: Quench the reaction strictly with saturated aqueous NaHCO3 to precipitate titanium salts. Filter through a Celite pad, extract the aqueous layer with CH2Cl2, dry over Na2SO4, and purify via silica gel flash chromatography.
Protocol B: Copper-Catalyzed Annulation and Alkene Transposition (Minimizing Radical Quenching)
Purpose: To synthesize complex spirocyclic ethers via a transannular 1,5-HAT-mediated C(sp3)–H functionalization while preventing saturated ether formation[3].
-
Preparation: In an oven-dried, argon-purged reaction vial, combine the alkenol substrate (1.0 equiv) and Cu(OAc)2 (2.0 equiv) in anhydrous solvent.
-
Ligand Addition: Add the optimized bipyridine ligand (20 mol%).
-
Causality: The bipyridine ligand tunes the redox potential of the Cu(II) center. This ensures the rate of organocopper(III)-mediated oxidative elimination strictly outcompetes the background hydrogen atom transfer (HAT) that leads to saturated side products[3].
-
-
Reaction Execution: Seal the vial and stir at 80 °C for 12–24 hours.
-
Self-Validation Check: Monitor the disappearance of the starting material via LC-MS. The absence of the M+2 mass peak (indicative of the saturated ether) confirms successful and efficient radical oxidation.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Concentrate the organic layer under reduced pressure and purify via column chromatography to isolate the desaturated spirocyclic ether.
Part 5: References
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. 2
-
(2024). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. 3
-
Brønsted Acid/Silane Catalytic System for Intramolecular Hydroalkoxylation and Hydroamination of Unactivated Alkynes. NII. 4
-
Afeke, C., Xie, Y., & Floreancig, P. E. (2019). Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction. Organic Letters. 5
-
(2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. 1
Sources
Technical Support Center: Optimizing Reaction Temperature in Spiro-piperidine Synthesis
Welcome to the Technical Support Center for Spiro-piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization during the synthesis of spiro-piperidine scaffolds. Spiro-piperidines are a critical class of molecules in medicinal chemistry, and achieving optimal reaction conditions is paramount for success.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My spiro-piperidine synthesis is resulting in a low yield. Could reaction temperature be the primary cause?
A1: Absolutely. Reaction temperature is a critical parameter that directly influences reaction kinetics and, consequently, the overall yield.[4] An unsuitable temperature can lead to several issues:
-
Insufficient Energy: The reaction may not have enough energy to overcome the activation barrier, resulting in a sluggish or incomplete reaction. For instance, in certain asymmetric "Clip-Cycle" syntheses of 3-spiropiperidines, low conversion rates were observed at ambient temperatures due to a slow cyclization step.[1]
-
Competing Side Reactions: Conversely, excessively high temperatures can promote undesired side reactions, such as decomposition of starting materials, intermediates, or the final product.[5][6] This is particularly true in complex multi-component reactions where multiple reactive species are present.
-
Catalyst Deactivation: Many catalytic systems used in spiro-piperidine synthesis are temperature-sensitive. High temperatures can lead to catalyst degradation or aggregation, reducing its efficacy.[4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yield.
Q2: I am observing the formation of multiple diastereomers in my spiro-piperidine product. How can I improve diastereoselectivity by optimizing the temperature?
A2: Controlling diastereoselectivity is a common challenge in the synthesis of complex, three-dimensional molecules like spiro-piperidines. Reaction temperature can play a significant role in determining the stereochemical outcome of a reaction.[7]
-
Thermodynamic vs. Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the product that is formed fastest is the major product. At higher temperatures, the reaction may be under thermodynamic control, where the most stable product is favored. By adjusting the temperature, you can potentially favor the formation of the desired diastereomer.
-
Transition State Conformations: The energy difference between the transition states leading to different diastereomers can be small. Lowering the reaction temperature can amplify these small energy differences, leading to a higher preference for one transition state over the other and thus improved diastereoselectivity.
Experimental Protocol for Optimizing Diastereoselectivity:
-
Establish a Baseline: Run the reaction at your current standard temperature and carefully determine the diastereomeric ratio (d.r.) using techniques like NMR spectroscopy or chiral HPLC.
-
Systematic Temperature Screening:
-
Decrease the temperature in 10-20°C increments (e.g., from room temperature to 0°C, -20°C, etc.).
-
Allow for longer reaction times at lower temperatures to ensure the reaction proceeds to completion.
-
Analyze the d.r. at each temperature point.
-
-
Data Analysis: Create a table to correlate the reaction temperature with the observed diastereomeric ratio. This will help you identify the optimal temperature for maximizing the formation of the desired diastereomer.
| Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 40 | 2:1 | 85 |
| 25 (Room Temp) | 3.5:1 | 82 |
| 0 | 8:1 | 75 |
| -20 | 15:1 | 60 |
This is example data and will vary depending on the specific reaction.
Q3: My reaction is producing a significant amount of side products. How can temperature optimization help minimize these impurities?
A3: The formation of side products is often a result of competing reaction pathways.[4] Temperature can be a powerful tool to control the selectivity of your reaction.[5]
-
Activation Energy Differences: Different reactions have different activation energies. By carefully selecting the reaction temperature, you can favor the desired reaction pathway over those leading to side products. Generally, lowering the temperature will slow down all reactions, but it may disproportionately slow down the formation of undesired byproducts if they have a higher activation energy.
-
Decomposition: As mentioned earlier, higher temperatures can lead to the decomposition of reactants, intermediates, or the desired product, all of which contribute to a more complex and impure product mixture.[6]
Strategies for Minimizing Side Products:
-
Lower the Reaction Temperature: This is often the first and most effective step to reduce the formation of many common side products.[5]
-
Gradual Heating (Staged Temperature Profile): For some reactions, it may be beneficial to start at a lower temperature to allow for the controlled formation of a key intermediate and then slowly increase the temperature to drive the reaction to completion.
-
In-situ Monitoring: Utilize techniques like in-situ IR or NMR spectroscopy to monitor the formation of both the desired product and major impurities at different temperatures. This can provide valuable real-time data to guide your optimization.
In-Depth Technical Guide: A Case Study in Temperature Optimization
Reaction: Multi-component synthesis of a functionalized spiro-piperidine.
Problem: The initial reaction at 80°C in toluene yields the desired product in only 45% yield, with two major side products observed by LC-MS.
Optimization Workflow:
Caption: A logical workflow for temperature optimization in spiro-piperidine synthesis.
Experimental Protocol for Temperature Screening:
-
Setup: Prepare three identical reactions in parallel reaction vessels equipped with magnetic stirring and reflux condensers.
-
Reagents: To each vessel, add the aldehyde (1.0 mmol), amine (1.0 mmol), and active methylene compound (1.0 mmol) in 10 mL of toluene. Add the catalyst (e.g., 10 mol% L-proline).
-
Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to 60°C, 40°C, and 25°C, respectively.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reactions have reached completion (or after a set time, e.g., 24 hours), quench the reactions and perform a standard aqueous work-up.
-
Analysis: Isolate the crude products and determine the yield and purity of each.
The temperature screening revealed that 40°C is the optimal temperature for this specific multi-component reaction, as it significantly improved the yield by minimizing the formation of a key side product. While another side product remained, this data provides a solid foundation for further optimization of other reaction parameters, such as catalyst choice or solvent.
References
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6585–6603. [Link]
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?[Link]
-
Reddy, S., & Martin, C. J. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Study of temperature dependence of yields for spirohydantoins 3. [Link]
-
Antonenko, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]
Sources
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Handling Hygroscopic Hydrochloride Salts of Spiro Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for handling a particularly challenging class of molecules: hygroscopic hydrochloride salts of spiro compounds. As a senior application scientist with extensive field experience, this guide is structured to address the real-world challenges you may encounter, moving beyond simple procedural lists to explain the underlying scientific principles. Our aim is to empower you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your experiments.
The Challenge of Hygroscopic Spiro Compound Hydrochloride Salts
Spiro compounds, with their unique three-dimensional structures, are a cornerstone of modern medicinal chemistry. Their hydrochloride salts are frequently employed to enhance solubility and improve bioavailability. However, a significant number of these salts exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere. This seemingly simple property can introduce a cascade of complications, from inaccurate weighing and clumping to chemical degradation and compromised analytical results.[1][2][3]
This guide will provide a comprehensive framework for understanding and mitigating these challenges, ensuring the quality and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when working with these sensitive compounds.
Q1: What are the immediate visual signs that my spiro compound hydrochloride salt has absorbed moisture?
A1: The most common initial signs are physical changes in the powder. You may observe:
-
Clumping or Caking: The free-flowing powder will begin to form aggregates.[4]
-
Change in Appearance: The powder may appear wet, lose its fine crystalline appearance, or in severe cases, become a thick sludge or oil.
-
Deliquescence: In cases of high hygroscopicity and humidity, the solid may completely dissolve in the absorbed water, forming a saturated solution.[5][6][7]
Q2: I've noticed my compound is clumping. Is it still usable for my experiments?
A2: The usability of a clumped compound depends on the intended application.
-
For non-quantitative or preliminary screening: If the experiment does not require precise concentration, you might be able to proceed after thoroughly grinding the clumps to ensure as much homogeneity as possible. However, be aware that the actual concentration of your solutions will be lower than calculated due to the mass of the absorbed water.
-
For quantitative assays, structural analysis (NMR, X-ray), or in vivo studies: It is strongly advised not to use a clumped or caked compound without first determining the water content and potentially re-drying the material. The presence of water will lead to inaccurate weighing and can interfere with analytical measurements.[4]
Q3: How does absorbed moisture affect the chemical stability of a spiro compound hydrochloride salt?
A3: Absorbed water can initiate several degradation pathways:
-
Hydrolysis: The presence of water can lead to the hydrolysis of sensitive functional groups within the spiro compound. For instance, ester or amide linkages may be cleaved. More specifically to spiro systems, acid-catalyzed ring-opening of certain spirocycles, such as spiroketals or spiro-epoxides, can occur, leading to a complete loss of the parent structure.[8][9] While the stability of each spiro system is unique, the acidic nature of the hydrochloride salt can catalyze these hydrolytic processes.
-
Disproportionation: In some cases, the presence of water can facilitate the dissociation of the hydrochloride salt back to the free base form, which may have different solubility and stability profiles.[10]
Q4: What are the primary concerns when storing these compounds long-term?
A4: The primary concerns are preventing moisture ingress and subsequent degradation. Key storage considerations include:
-
Airtight Containers: Always store hygroscopic compounds in tightly sealed containers. Containers with screw caps and liners, or flame-sealed ampoules for highly sensitive materials, are recommended.
-
Controlled Environment: Storage in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is essential. For highly sensitive compounds, a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is ideal.[11][12]
-
Temperature: Store at the recommended temperature, which is often cool to refrigerated conditions, to slow down any potential degradation kinetics.[13]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.
Issue 1: Inaccurate and Inconsistent Weighing
Symptom: The reading on the analytical balance continuously increases, making it impossible to get a stable and accurate weight.
Cause: The compound is rapidly absorbing moisture from the air.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate weighing of hygroscopic compounds.
Expert Insight: For highly hygroscopic compounds, weighing on an open balance is often futile. If a glove box is unavailable, a simple but effective technique is to pre-weigh a series of small, sealed vials. Inside a larger container that has been purged with dry nitrogen, quickly add an approximate amount of the compound to each vial and seal it. Then, weigh each sealed vial accurately. The difference from the initial weight gives you the weight of the compound at the time of sealing.
Issue 2: Compound Has Become an Oil or Semi-Solid
Symptom: The once-powdered compound has deliquesced into a viscous liquid or a sticky solid.
Cause: The compound has absorbed a significant amount of atmospheric moisture, exceeding its critical relative humidity.[5]
Salvaging the Material (with caution):
-
Assess the Feasibility: If the compound is highly valuable and a fresh lot is not available, you may attempt to salvage it for less sensitive applications. Be aware that some degradation may have already occurred.
-
Low-Temperature Vacuum Drying: Transfer the material to a round-bottom flask. Gently heat the flask (e.g., 30-40°C, well below the compound's decomposition temperature) under high vacuum for several hours. This can slowly remove the absorbed water.[13][14][15] It is crucial to use a cold trap to protect the vacuum pump.
-
Solvent-Assisted Drying: Dissolve the material in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile). Dry the solution over a strong drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Re-analysis is Mandatory: After any drying procedure, the material's purity must be re-assessed by HPLC, and its water content determined by Karl Fischer titration before use.
Issue 3: Inconsistent Analytical Results (NMR & HPLC)
Symptom 1 (NMR): The chemical shift of protons near the amine hydrochloride (e.g., N-H, alpha-protons) is inconsistent between samples or shifts upon storage. You may also observe peak broadening.
Cause: The amount of absorbed water influences the hydrogen-bonding environment of the amine hydrochloride. The exchange rate between the N-H proton and water protons can also affect peak shape.[4][16]
Troubleshooting:
-
Use Anhydrous Solvents: Always use freshly opened or properly dried deuterated solvents for NMR analysis.
-
Drying the NMR Sample: If possible, dry the weighed NMR sample in the NMR tube under high vacuum before adding the solvent.
-
D2O Exchange: To confirm the presence of exchangeable protons (like N-H), add a drop of D2O to the NMR sample, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[16]
-
Consistency is Key: If some water is unavoidable, ensure that sample preparation is highly consistent across all samples to minimize variability in its effects.
Symptom 2 (HPLC): Peak tailing, broadening, or shifts in retention time are observed, particularly for the spiro compound peak.
Cause:
-
Interaction with Stationary Phase: Absorbed water can alter the ionization state of the amine hydrochloride and its interaction with residual silanol groups on the silica-based stationary phase, a common cause of peak tailing for basic compounds.[17][18]
-
Mobile Phase pH: The presence of water in the sample can locally alter the pH at the point of injection, affecting the retention of pH-sensitive compounds.
-
On-Column Degradation: If the mobile phase conditions and temperature are harsh, the absorbed water can promote on-column hydrolysis.
Troubleshooting Workflow for HPLC Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Experimental Protocols
This section provides detailed, step-by-step methodologies for critical experiments when handling hygroscopic compounds.
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This is the gold standard for accurately determining the water content in a solid sample.[15][19]
Principle: The Karl Fischer reaction is a quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected potentiometrically or coulometrically.[20]
Methodology (Volumetric Titration):
-
System Preparation:
-
Ensure the KF titrator is clean, and the titration vessel is dry.
-
Fill the burette with a standardized Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Sample Preparation and Introduction:
-
In a low-humidity environment (glove box or desiccator), accurately weigh approximately 50-100 mg of the hygroscopic spiro compound hydrochloride salt into a dry, clean vial. Use the differential weighing technique for best accuracy.
-
Quickly uncap the vial and add the solid directly into the conditioned titration vessel.
-
Immediately start the titration.
-
-
Titration and Calculation:
-
The titrator will automatically add the KF reagent until all the water from the sample has reacted.
-
The instrument's software will calculate the water content based on the volume of titrant used and its known titer. The result is typically expressed as a weight percentage (% w/w).
-
Validation and System Suitability:
-
Periodically check the titer of the KF reagent using a certified water standard.
-
For method validation, perform accuracy and precision studies by spiking a known amount of water into a sample of known low water content.[15]
Protocol 2: Drying of a Hygroscopic Spiro Compound Hydrochloride Salt
This protocol is for removing absorbed moisture from a compound that has been exposed to humidity. The choice of method depends on the thermal stability of the compound.
Method A: Vacuum Oven Drying (for thermally stable compounds)
-
Preparation:
-
Place a thin layer of the hygroscopic compound in a clean, shallow glass dish (e.g., a watch glass or petri dish).
-
Place the dish in a vacuum oven.
-
-
Drying Process:
-
Connect the vacuum oven to a vacuum pump with a cold trap in between.
-
Slowly apply vacuum to avoid disturbing the powder. A pressure of 10-100 Torr is typically sufficient.[19]
-
Once under vacuum, gradually increase the temperature to a point that is safe for the compound (e.g., 40-60°C). Never exceed the melting or decomposition temperature.
-
Dry for a sufficient period (e.g., 4-24 hours), depending on the amount of water to be removed.
-
-
Completion:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried compound to a desiccator for storage.
-
Method B: Desiccator Drying (for heat-sensitive compounds)
-
Preparation:
-
Ensure a glass desiccator is clean and the desiccant at the bottom (e.g., phosphorus pentoxide, anhydrous calcium chloride) is fresh and active.
-
Place the hygroscopic compound in an open container (e.g., a beaker or vial) inside the desiccator.
-
-
Drying Process:
-
If a vacuum desiccator is used, apply vacuum slowly.
-
Allow the compound to sit in the sealed desiccator for an extended period (24-72 hours or longer). The desiccant will slowly absorb the moisture from the compound.
-
-
Completion:
-
If under vacuum, break the vacuum with a dry, inert gas.
-
Immediately transfer the compound to a tightly sealed storage container.
-
Post-Drying Verification:
-
After any drying procedure, it is crucial to perform a Karl Fischer titration to confirm the final water content.
Data Presentation: Hygroscopicity Classification
The hygroscopicity of a compound can be classified based on its water uptake under defined conditions. The European Pharmacopoeia provides a standard classification system.[7]
| Hygroscopicity Class | Water Uptake (w/w %) after 24h at 25°C and 80% RH | Typical Observations |
| Non-hygroscopic | < 0.2% | No visible change. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | May show slight clumping. |
| Hygroscopic | ≥ 2% and < 15% | Significant clumping or caking. |
| Very hygroscopic | ≥ 15% | Becomes wet or deliquesces. |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. kerone.com [kerone.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hplc.eu [hplc.eu]
- 6. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding product degradation with a low-temperature, vacuum cake dryer [cleanroomtechnology.com]
- 14. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 15. ecoprocesssolutions.com [ecoprocesssolutions.com]
- 16. che.hw.ac.uk [che.hw.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. equilibar.com [equilibar.com]
- 20. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Publish Comparison Guide: 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] vs. Morphine
The following guide provides an in-depth technical comparison between 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] and Morphine , focusing on binding affinity, receptor selectivity, and pharmacological implications.
Executive Summary
This guide compares the pharmacological profile of Morphine , the gold-standard
Key Distinction: Morphine primarily mediates analgesia via G-protein-coupled MOR activation. In contrast, the 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] scaffold typically exhibits high affinity for
Part 1: Structural & Mechanistic Divergence
Chemical Architecture
-
Morphine: A rigid, naturally occurring alkaloid with a T-shaped structure. Its biological activity hinges on the phenolic hydroxyl (C3), the basic nitrogen (N17), and the furan ring (E-ring) fixed in a specific spatial orientation relative to the phenyl ring (A-ring).
-
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]: A synthetic spirocycle where the piperidine ring is fused at a single carbon atom (C2 of benzofuran). This creates a rigid yet distinct 3D vector for the basic nitrogen, mimicking the "tyramine" moiety of opioids but altering the distance and angle relative to the aromatic ring. This structural shift is critical for
receptor selectivity over MOR.
Receptor Binding Profiles
The following table contrasts the binding affinities (
| Receptor Target | Morphine ( | Spiro[benzofuran-2,4'-piperidine] Analog ( | Functional Outcome |
| 1.0 – 5.0 | > 1,000 (Low Affinity)* | Morphine drives potent analgesia; Spiro scaffold avoids MOR-mediated respiratory depression. | |
| 100 – 200 | 50 – 500 (Variable)** | Spiro derivatives can be tuned for DOR selectivity (e.g., N-benzyl analogs). | |
| 300 – 500 | > 1,000 | Minimal psychotomimetic risk for the spiro scaffold. | |
| Sigma-1 ( | > 1,000 | 1.5 – 15.0 | Primary Target: Spiro compounds modulate Ca |
| Sigma-2 ( | > 10,000 | 200 – 500 | Moderate selectivity for |
*Note: Unsubstituted 1'-Methyl spiro-derivatives generally show low MOR affinity compared to their 4-phenylpiperidine counterparts (e.g., Pethidine). High MOR affinity usually requires specific substituents (e.g., 3-carbon extensions). **Note: Specific N-substituted derivatives (e.g., N-benzyl) can exhibit enhanced DOR or NOP (Nociceptin) affinity.
Signaling Pathways[1][2]
-
Morphine (MOR Pathway): Activates G
/G proteins inhibits adenylyl cyclase reduces cAMP opens GIRK channels (hyperpolarization). Side Effects: -arrestin recruitment leads to tolerance and respiratory depression. -
Spiro Compound (
Pathway): Acts as a "molecular chaperone" at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonism promotes IP3 receptor stabilization and Ca flux, potentially enhancing opioid analgesia (anti-nociception) without direct MOR activation.
Part 2: Experimental Protocols
Protocol A: Comparative Radioligand Binding Assay
To validate the affinity differences, use this self-validating protocol.
Materials:
-
Membrane Prep: Rat brain homogenates (whole brain minus cerebellum for
; striatum for MOR). -
Radioligands:
-
For MOR: [
H]-DAMGO (0.5 nM). -
For
: [ H]-(+)-Pentazocine (3 nM).
-
-
Test Compounds: Morphine sulfate, 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] (synthesized or sourced as CAS 71916-73-9 derivative).
Workflow:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Competition: Incubate membrane prep (200 µg protein) with radioligand and increasing concentrations of test compound (
to M). -
Equilibrium: Incubate for 120 min at 25°C (
) or 60 min at 25°C (MOR). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation: .
Validation Criteria:
-
Morphine must display
nM for [ H]-DAMGO. -
The Spiro compound should show
nM for [ H]-(+)-Pentazocine if it is a potent ligand.
Protocol B: In Vivo Antinociception (Tail-Flick Test)
To determine if the spiro compound exhibits analgesic efficacy independent of MOR.
-
Subjects: Male Swiss Webster mice (20-25g).
-
Administration:
-
Group 1: Vehicle (Saline).
-
Group 2: Morphine (5 mg/kg, s.c.).
-
Group 3: Spiro Compound (10-30 mg/kg, s.c.).
-
-
Measurement: Measure latency to tail withdrawal from a radiant heat source at 30, 60, and 90 min post-injection.
-
Antagonist Challenge: Pre-treat a subset of Group 3 with Naloxone (1 mg/kg).
-
Result Interpretation: If Naloxone reverses the effect, the spiro compound has opioid activity. If not, the analgesia is non-opioid (likely
or other mechanism).
-
Part 3: Visualization of Signaling Divergence
The following diagram illustrates the distinct signaling cascades activated by Morphine versus the 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] scaffold.
Figure 1: Divergent signaling pathways. Morphine acts via the GPCR-mediated MOR pathway leading to analgesia and respiratory depression.[1] The Spiro compound primarily targets the intracellular Sigma-1 receptor, influencing calcium homeostasis and neuroprotection.
References
-
Meyer, C., et al. (2013).
Receptor Ligands for Positron Emission Tomography Imaging." Journal of Medicinal Chemistry, 56(9), 3478-3491. Link -
Maier, C. A., & Wünsch, B. (2002). "Novel
Receptor Ligands. Part 2. SAR of Spiro[[2]benzopyran-1,4'-piperidines] and Spiro[[2]benzofuran-1,4'-piperidines] with Carbon Substituents in Position 3." Journal of Medicinal Chemistry, 45(2), 438-448. Link -
Dondio, G., et al. (2008). "Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5859)." Journal of Medicinal Chemistry, 51(19), 5893-5896. Link
-
Lefever, I., et al. (2023). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers, 14(9), 2196. Link
-
Corbett, A. D., et al. (2006). "Opioid Receptors." Handbook of Experimental Pharmacology, 177, 113-136. Link
Sources
Comparative potency of spiro[benzofuran-2,4'-piperidine] vs sigma-1 ligands
Topic: Comparative Potency of Spiro[benzofuran-2,4'-piperidine] vs. Sigma-1 Ligands Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Spirocyclic Advantage
The spiro[benzofuran-2,4'-piperidine] scaffold represents a privileged structural class in the development of high-affinity Sigma-1 receptor (
This guide provides a data-driven comparison of spiro[benzofuran-2,4'-piperidine] derivatives against industry-standard
Mechanistic Basis & Pharmacophore[1]
The high potency of spiro[benzofuran-2,4'-piperidine] ligands is driven by their ability to satisfy the canonical
-
Primary Interaction: The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a critical salt bridge with Glu172 in the
R binding pocket. -
Secondary Interaction: The benzene ring of the benzofuran moiety engages in
- stacking or hydrophobic interactions with the aromatic cage formed by Tyr103, Phe107, and Trp164 . -
The Spiro Constraint: The spiro-carbon (C3 of benzofuran/C4' of piperidine) locks the distance and angle between the aromatic head and the basic amine, mimicking the "reverse-turn" conformation often required for high-affinity binding.
Visualization: Pharmacophore Mapping
Caption: Pharmacophoric interactions of the spiro scaffold within the Sigma-1 receptor binding pocket.
Comparative Potency Analysis
The following data synthesizes binding affinities (
Table 1: Binding Affinity and Selectivity Profile
| Compound Class | Compound Name / ID | Structure Description | Selectivity ( | Ref | ||
| Spiro-Lead | WMS-1813 (Cmpd 7a) | N-benzyl-3-(3-fluoropropyl) derivative | 1.40 | > 800 | > 600 | [1,2] |
| Spiro-Lead | Compound 23 | 1'-benzyl-3-methoxy-3H-spiro[benzofuran] | 1.14 | 1,288 | 1,130 | [2] |
| Spiro-Lead | Compound 5 | 1'-benzyl-3-cyano-3,4-dihydrospiro[benzopyran]* | 1.54 | 1,586 | 1,030 | [3] |
| Standard | Haloperidol | Butyrophenone antipsychotic | 1.2 – 3.0 | ~50 | ~20 | [4] |
| Standard | (+)-Pentazocine | Benzomorphan agonist | 2.9 | > 1,000 | > 300 | [4] |
| Standard | PRE-084 | Phenylmorpholine agonist | 2.2 – 44 | > 10,000 | High | [5] |
*Note: Compound 5 is a homologous spiro[benzopyran] included for SAR context; it demonstrates the flexibility of the spiro-piperidine concept.
Key Technical Insights:
-
Potency Parity: The optimized spiro[benzofuran] derivatives (e.g., Compound 23) exhibit
values (~1.1 nM) that are equipotent or superior to Haloperidol, the gold standard for affinity. -
Superior Selectivity: While Haloperidol has significant
and D2 receptor affinity, the spiro[benzofuran] series (specifically with 3-methoxy or 3-cyano substitutions) achieves >1,000-fold selectivity against . -
N-Substituent Effect: The N-benzyl group is crucial. Reducing this to a methyl or hydrogen leads to a drastic loss of affinity (
nM), confirming the necessity of a hydrophobic bulk to occupy the secondary binding pocket.
Experimental Protocols (Self-Validating Systems)
To replicate these potency values, the following protocols must be adhered to. These workflows include internal checkpoints to ensure data integrity.
A. Radioligand Binding Assay ( Receptor)
Objective: Determine equilibrium dissociation constant (
-
Tissue Preparation:
-
Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000
for 15 min at 4°C. Repeat wash step twice to remove endogenous ligands. -
Validation Check: Protein concentration must be normalized to 0.5 mg/mL (Lowry method) to prevent ligand depletion.
-
-
Incubation:
-
Radioligand: [³H]-(+)-pentazocine (2–3 nM final conc).
-
Test Compound: 10 concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol or unlabeled (+)-pentazocine.[1]
-
Incubate for 120 min at 37°C.
-
-
Termination:
-
Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Calculate
via non-linear regression. -
Convert to
using the Cheng-Prusoff equation : -
Integrity Check: The Hill slope should be near 1.0. Deviations suggest cooperativity or non-equilibrium conditions.
-
B. Functional Assay Workflow (BiP Dissociation)
Binding affinity does not equate to efficacy. To determine if the spiro ligand is an agonist (dissociates BiP) or antagonist (stabilizes BiP), use the Co-Immunoprecipitation (Co-IP) assay.
Caption: Functional discrimination workflow. Agonists promote Sigma-1R/BiP dissociation; antagonists do not.[2]
Synthesis & SAR Implications
The synthesis of the spiro[benzofuran-2,4'-piperidine] core typically proceeds via a Parham cyclization or a Grignard addition to N-protected 4-piperidone followed by acid-catalyzed cyclization.
-
Critical SAR Point: The introduction of a polar group (e.g., -OH) at the 3-position of the benzofuran ring often decreases
selectivity by increasing affinity. Conversely, a methoxy or cyano group at this position (as seen in Compound 23 and 5) maintains high lipophilicity and optimal steric fit for the pocket, resulting in the high selectivity ratios observed in Table 1.
References
-
Evaluation of Spirocyclic 3-(3-Fluoropropyl)-2-benzofurans as σ1 Receptor Ligands. Journal of Medicinal Chemistry. 2009.
-
Novel σ Receptor Ligands. Part 1. Spiro[[2]benzopyran-1,4'-piperidines] and Spiro[[2]benzofuran-1,4'-piperidines]. Journal of Medicinal Chemistry. 2002.[3]
-
Novel σ Receptor Ligands. Part 2. SAR of Spiro[[2]benzopyran-1,4'-piperidines]... with Carbon Substituents. Journal of Medicinal Chemistry. 2002.
-
PDSP
Database. National Institute of Mental Health.[4] (Data for Haloperidol/Pentazocine). -
Sigma-1 Receptor Chaperone Activity. Journal of Pharmacology and Experimental Therapeutics. 2013.
Sources
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] selectivity profile against GPCRs
This guide provides an in-depth technical analysis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] , examining its pharmacological profile, structure-activity relationship (SAR), and selectivity against G-Protein Coupled Receptors (GPCRs).
Executive Summary: The Spiro-Piperidine Scaffold
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] represents a foundational scaffold in the design of ligands for Sigma (
Pharmacological Profile & Mechanism of Action
The spiro[benzofuran-2,4'-piperidine] core functions as a rigid bioisostere, locking the pharmacophore in a conformation that favors Sigma receptor binding pockets while excluding the larger orthosteric sites of many GPCRs.
Primary Target: Sigma-1 Receptor ( )
-
Affinity (
): The 1'-Methyl analog typically exhibits low-to-moderate affinity ( ) for the receptor. -
SAR Insight: High-affinity binding (
) in this class requires a hydrophobic pocket interaction, usually satisfied by an N-benzyl or N-phenethyl substituent (as seen in L-687,384). The N-methyl group is insufficient to occupy this hydrophobic sub-pocket, resulting in reduced potency. -
Functional Role: It often acts as a low-affinity antagonist or a negative control in screening assays to validate the specificity of N-benzyl analogs.
GPCR Selectivity Profile (Off-Target Analysis)
A defining feature of this scaffold is its lack of affinity for the "promiscuous" GPCRs that plague other Sigma ligands (like Haloperidol).
| Target Family | Receptor Subtype | Affinity ( | Selectivity Interpretation |
| Dopamine | Highly Selective (No activity) | ||
| Serotonin | Selective (Negligible binding) | ||
| Adrenergic | Moderate Selectivity (Potential weak interaction) | ||
| Muscarinic | Variable* | Potential allosteric modulation (see Note) | |
| Histamine | Highly Selective |
-
Note on Muscarinic
: While the core scaffold is inactive at the orthosteric site, structurally related spiro-piperidines (e.g., TBPB) have been identified as allosteric agonists . However, these require specific bipiperidine or bulky tail modifications absent in the 1'-Methyl analog.
Comparative Analysis: 1'-Methyl vs. Alternatives
The following table contrasts the 1'-Methyl compound with standard reference ligands.
| Compound | Structure Note | GPCR ( | Primary Application | |
| 1'-Methyl-3H-spiro... | N-Methyl (Small) | Low ( | Inactive (Clean) | SAR Control; Scaffold Intermediate |
| L-687,384 | N-Benzyl (Bulky) | High ( | Inactive ( | Selective |
| Haloperidol | Butyrophenone | High ( | High (Potent | Non-selective Reference |
| PRE-084 | Morpholine ester | High ( | Low | Selective |
Experimental Protocols
To validate the selectivity profile of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine], the following self-validating workflows are recommended.
Radioligand Binding Assay (Sigma-1 vs. GPCR)
Objective: Determine
-
Membrane Preparation:
-
Source: Guinea pig brain homogenates or HEK293 cells overexpressing human
. -
GPCR Source: Rat striatum (
) or cortex ( ).
-
Source: Guinea pig brain homogenates or HEK293 cells overexpressing human
-
Ligands:
-
Radioligand:
( ). -
Radioligand:
( ). -
Test Compound: 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] (
to ).
-
Radioligand:
-
Incubation:
-
Incubate for 120 min at 37°C (
) or 25°C (GPCRs) in Tris-HCl buffer (pH 7.4).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
-
Analysis:
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Validation Criterion: The 1'-Methyl compound should show
-fold shift in compared to L-687,384.
-
Functional Selectivity Screen (FLIPR Calcium Assay)
Objective: Confirm lack of functional agonist activity at GPCRs.
-
Cell Line: CHO-K1 cells stably expressing
-coupled GPCRs (e.g., , ). -
Dye Loading: Load cells with Fluo-4 AM calcium indicator.
-
Agonist Challenge:
-
Apply Test Compound (
). -
Expectation: No Calcium flux (Flatline).
-
-
Antagonist Challenge:
-
Pre-incubate Test Compound (
), then add reference agonist (e.g., Serotonin). -
Expectation: No shift in agonist
(confirming lack of antagonism).
-
Visualization of Signaling & Selectivity
The following diagram illustrates the Structural Activity Relationship (SAR) and the screening logic used to determine the selectivity profile.
Caption: SAR and Selectivity Logic. The N-Methyl derivative retains the "clean" GPCR profile of the scaffold but lacks the hydrophobic interaction required for high Sigma-1 affinity seen in N-Benzyl analogs.
References
-
Moltzen, E. K., et al. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site.[1][2] 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines.[2] Journal of Medicinal Chemistry.[1][3]
-
Maier, C. A., & Wünsch, B. (2002). Novel sigma receptor ligands.[4] Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3.[5][6] Journal of Medicinal Chemistry.[1][3]
-
Chambers, M., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and TBPB bind to a unique site distinct from the acetylcholine orthosteric site.[7] Molecular Pharmacology.
-
PubChem Compound Summary. (2025). 3H-Spiro[1-benzofuran-2,4'-piperidine].[8][9] National Center for Biotechnology Information.
-
Runeberg, P., et al. (1994). The actions of L-687,384, a sigma receptor ligand, on NMDA-induced currents in cultured rat hippocampal pyramidal neurons.[10] Neuroscience Letters.[10]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Document: Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzop... - ChEMBL [ebi.ac.uk]
- 3. BindingDB BDBM50035151 1'-(2-phenylethyl)-3H-spiro[2-benzofuran-1,4'-piperidine]::CHEMBL64549 [bindingdb.org]
- 4. Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3H-Spiro(1-benzofuran-2,4'-piperidine) | C12H15NO | CID 12733230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
A Comparative Analysis of 1'-Methyl and 1'-Benzyl Spiro[benzofuran-2,4'-piperidine] Analogs in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[benzofuran-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities targeting the central nervous system (CNS). The substituent at the 1'-position of the piperidine ring plays a critical role in modulating the pharmacological profile of these analogs. This guide provides an in-depth comparison of two key analogs: the 1'-methyl and 1'-benzyl substituted spiro[benzofuran-2,4'-piperidines], offering insights into their synthesis, structure-activity relationships (SAR), and performance in various biological assays.
Introduction: The Significance of the N-Substituent
The nitrogen atom of the piperidine ring in the spiro[benzofuran-2,4'-piperidine] core is a key interaction point with various biological targets. Modification of the substituent on this nitrogen from a small alkyl group like methyl to a larger, aromatic group like benzyl can drastically alter a compound's affinity, selectivity, and efficacy. This is due to the introduction of additional steric bulk, lipophilicity, and the potential for aromatic interactions (e.g., π-π stacking) with the target protein. This guide will explore these differences through the lens of experimental data.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of the spiro[benzofuran-2,4'-piperidine] scaffold can be achieved through several routes. A common approach involves the construction of the spirocyclic core followed by N-alkylation or N-arylation of the piperidine nitrogen.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 1'-methyl and 1'-benzyl spiro[benzofuran-2,4'-piperidine] analogs.
A versatile method for creating a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been reported, which can be further derivatized.[1][2] This scaffold's versatility allows for selective and sequential modification of the amino and aryl bromide functional groups.[1][2] For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved through lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization.[3] The corresponding N-benzyl analogs can be synthesized by using N-benzyl-4-piperidone in the spirocyclization step or by N-benzylation of the secondary amine precursor.
Comparative Pharmacological Activity
The choice between a 1'-methyl and a 1'-benzyl substituent has profound implications for the biological activity of spiro[benzofuran-2,4'-piperidine] analogs. The following sections compare their performance across different CNS targets based on available preclinical data.
Sigma Receptor Binding
Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological and psychiatric disorders. The nature of the N-substituent on the spiropiperidine scaffold is a key determinant of sigma receptor affinity and selectivity.
Several studies have synthesized and evaluated spiro[[4]benzofuran-1,4'-piperidines] for their binding properties at σ1 and σ2 receptors.[4][5] A consistent finding is that these compounds generally exhibit a higher affinity for σ1 receptors compared to σ2 receptors.[4][5]
Notably, the presence of a benzyl group at the 1'-position is often associated with high σ1 receptor affinity. For example, 1'-benzyl-3,4-dihydrospiro[[4]benzopyran-1,4'-piperidine]-3-carbonitrile was identified as a highly potent σ1 receptor ligand with a Ki value of 1.54 nM and a remarkable σ1/σ2 selectivity ratio of 1030.[4][5] In contrast, a study on spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted piperidines)] revealed that the 1'-methyl analog had a significantly lower affinity for the σ1 receptor (Ki = 3410 nM) compared to its 1'-benzyl counterpart, highlighting the importance of an aromatic moiety for potent binding.[6]
| Compound Type | Target | Affinity (Ki) | Selectivity (σ1/σ2) | Reference |
| 1'-Benzyl Spiro Analog | σ1 Receptor | High (nM range) | High | [4][5] |
| 1'-Methyl Spiro Analog | σ1 Receptor | Low (µM range) | Lower | [6] |
Opioid Receptor Activity
The spiro[benzofuran-2,4'-piperidine] scaffold has also been explored for its potential as an opioid receptor modulator. In a study of C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols], several analogs demonstrated significantly enhanced µ-opioid receptor affinities.[7] This suggests that the 1'-methyl substitution is compatible with potent µ-opioid activity, particularly when combined with other structural modifications that favor a phenyl-axial conformation.[7] While direct comparative data with 1'-benzyl analogs in this specific opioid series is not available, the findings underscore the utility of the 1'-methyl group in this context.
Monoamine Transporter Inhibition
Derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] have been investigated as potential central nervous system agents with antidepressant-like activity.[3] The 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] showed marked inhibition of tetrabenazine-induced ptosis, a preclinical model for antidepressant effects.[3] The study also noted that large nitrogen substituents significantly reduced this activity, suggesting that for this particular scaffold and biological endpoint, a smaller N-substituent like methyl is preferred over a bulkier group like benzyl.[3]
Furthermore, various benzofuran derivatives have been evaluated for their affinity towards the serotonin transporter (SERT) and 5-HT1A receptors, both crucial targets in the treatment of depression and anxiety.[8][9] While these studies do not offer a direct comparison between 1'-methyl and 1'-benzyl spiro[benzofuran-2,4'-piperidine] analogs, they establish the relevance of the benzofuran moiety in designing ligands for these targets.[8][9]
Other CNS-Related Activities
Spiro[benzofuran-2,4'-piperidine] analogs have also been investigated for other biological activities. For instance, a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s, including the 1'-methyl derivative, displayed good antihypertensive activity in a spontaneous hypertensive rat model.[10]
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to σ1 and σ2 receptors.
Objective: To determine the inhibitory constant (Ki) of 1'-methyl and 1'-benzyl spiro[benzofuran-2,4'-piperidine] analogs for sigma receptors.
Materials:
-
Guinea pig brain membrane homogenates (for σ1 and σ2 receptors)
-
Radioligand for σ1: -pentazocine
-
Radioligand for σ2: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites.
-
Test compounds (1'-methyl and 1'-benzyl analogs) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane homogenate, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Perspectives
The choice between a 1'-methyl and a 1'-benzyl substituent on the spiro[benzofuran-2,4'-piperidine] scaffold is a critical decision in the drug design process, with each conferring distinct pharmacological properties.
-
1'-Benzyl analogs are generally favored for achieving high affinity and selectivity for the σ1 receptor . The aromatic ring likely engages in favorable interactions within the receptor's binding pocket.
-
1'-Methyl analogs have demonstrated utility in developing potent µ-opioid receptor ligands and may be preferred for certain monoamine transporter -related activities where a smaller, less bulky substituent is advantageous.
Future research should focus on a direct head-to-head comparison of these analogs across a broader range of CNS targets in standardized assays. Additionally, the exploration of other N-substituents, including various substituted benzyl groups and other alkyl or cycloalkyl groups, will further elucidate the structure-activity relationships of this versatile scaffold and aid in the development of novel CNS therapeutics with improved efficacy and safety profiles.
References
-
Davis, L., et al. (1983). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 26(10), 1505-10. [Link]
-
Maier, C. A., & Wünsch, B. (2002). Novel σ Receptor Ligands. Part 2. SAR of Spiro[[4]benzopyran-1,4'-piperidines] and Spiro[[4]benzofuran-1,4'-piperidines] with Carbon Substituents in Position 3. Journal of Medicinal Chemistry, 45(22), 4923-30. [Link]
-
Moltzen, E. K., et al. (1994). σ Ligands with Subnanomolar Affinity and Preference for the σ2 Binding Site. 2. Spiro-Joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry, 37(25), 4285-93. [Link]
-
Wilson, R. A., et al. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228-35. [Link]
-
Maier, C. A., & Wünsch, B. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[4]benzopyran-1,4'-piperidines] and spiro[[4]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Journal of Medicinal Chemistry, 45(22), 4923-30. [Link]
-
Gussio, R., et al. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 27(7), 948-51. [Link]
-
Tsai, Y. C., et al. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters, 8(14), 1813-8. [Link]
-
Moltzen, E. K., et al. (1994). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. *ChEMBL. [Link]
-
Ronsisvalle, G., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 29(1), 118. [Link]
-
López-Rodríguez, M. L., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 20(3), 1133-6. [Link]
-
Wilson, R. A., et al. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228-35. [Link]
-
Wong, C. S., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 606(1-3), 84-9. [Link]
-
Saha, K., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(15), 2824-2841. [Link]
-
Kumar, D., & Kumar, R. (2024). A comprehensive review on the role of nitrogen-based heterocyclics as 5-HT1A receptor modulators for the treatment of depression. Medicine, 103(4), e36938. [Link]
-
DeRuiter, J., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
-
López-Rodríguez, M. L., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. *ResearchGate. [Link]
Sources
- 1. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Spiro-piperidine Analgesic Effects Against Naltrexone: A Mechanistic Validation Guide
Executive Summary & Rationale
In the landscape of non-addictive pain management, spiro-piperidine scaffolds (e.g., spiro[chromene-4,4'-piperidine] or spiro[indane-piperidine]) have emerged as privileged structures for targeting the Nociceptin/Orphanin FQ (NOP) receptor and the Mu-opioid receptor (MOR).
While traditional morphinans (like morphine) are potent analgesics, they carry high addiction liability. The critical benchmarking task for any novel spiro-piperidine analgesic is not merely potency, but mechanism of action .
This guide details the protocol for benchmarking spiro-piperidine candidates against Naltrexone . Unlike standard efficacy comparisons, this benchmark utilizes Naltrexone as a pharmacological probe (The Naltrexone Challenge). The objective is to determine the "opioid-dependence" of the analgesia.
-
High Naltrexone Reversibility: Indicates MOR-mediated analgesia (Classic opioid profile; higher abuse risk).
-
Naltrexone Resistance: Indicates NOP-mediated or non-opioid analgesia (Novel mechanism; lower abuse risk).
Molecular Mechanism: The Naltrexone Discriminator
To interpret the benchmark data, one must understand the competitive binding landscape. Naltrexone is a non-selective opioid antagonist with high affinity for MOR, KOR, and DOR, but low affinity for the NOP receptor.
Pathway Visualization
The following diagram illustrates the differential signaling pathways. A "Positive Benchmark" (Analgesia retained) implies the spiro-compound bypasses the Naltrexone blockade via the NOP receptor.
Figure 1: The Naltrexone Discriminator Pathway. Naltrexone effectively blocks MOR-mediated signals but fails to block NOP-mediated analgesia, allowing researchers to distinguish the mechanism of the Spiro-piperidine ligand.
In Vitro Profiling: Binding Affinity Benchmarks
Before in vivo testing, the candidate must be profiled for binding affinity (
Experimental Standard: Radioligand Binding Assay (HEK293 cells). Reference Ligands: [3H]-DAMGO (MOR), [3H]-Nociceptin (NOP).
| Compound Class | Ligand | Target: MOR | Target: NOP | Selectivity Ratio (MOR/NOP) |
| Benchmark Antagonist | Naltrexone | 0.6 | >10,000 | Selectively MOR |
| Classical Opioid | Morphine | 1.2 | >5,000 | Selectively MOR |
| Spiro-Candidate A | Spiro[indane-pip] | 450 | 0.8 | Selectively NOP |
| Spiro-Candidate B | Spiro[chromene-pip] | 2.5 | 5.0 | Mixed / Dual |
-
Interpretation: Candidate A is ideal. Candidate B has high MOR affinity, meaning Naltrexone will likely reverse its effects, flagging it for potential opioid-like side effects.
In Vivo Protocol: The Naltrexone Challenge
This is the definitive experiment. You are not comparing the potency of Naltrexone (which is 0 for analgesia) against the Spiro compound. You are testing the reversibility of the Spiro compound's analgesia by Naltrexone.
Method: Tail Flick Latency Assay (Rat/Mouse)
Objective: Determine if the Maximum Possible Effect (MPE) of the Spiro-piperidine is maintained in the presence of Naltrexone.
Step-by-Step Workflow
-
Baseline Measurement (
):-
Measure baseline tail flick latency (seconds) for all subjects.
-
Cut-off: Set at 10-15s to prevent tissue damage.
-
-
Pre-Treatment (
):-
Group 1 (Control): Saline (s.c.).
-
Group 2 (Challenge): Naltrexone HCl (1.0 - 10.0 mg/kg, s.c.). Note: High dose ensures full MOR blockade.
-
-
Treatment (
):-
Administer Spiro-piperidine candidate at
dose (determined in prior dose-response study).
-
-
Measurement (
to ):-
Measure latency at 15, 30, 60, and 120 minutes post-treatment.
-
Protocol Visualization
Figure 2: The Naltrexone Challenge Workflow. Parallel groups receive either saline or Naltrexone prior to the analgesic candidate to test for mechanistic blockade.
Data Synthesis & Interpretation
Calculate the % Maximum Possible Effect (%MPE) for each time point:
Then, calculate the Naltrexone Reversal Index (NRI) :
Benchmarking Table: Interpreting the Results
| Result Profile | % MPE (Vehicle) | % MPE (Naltrexone) | NRI (% Reversal) | Conclusion |
| Full Opioid Agonist | 85% | 5% | ~94% | MOR-Mediated. The spiro-compound acts like morphine. High efficacy, but high addiction risk. |
| Partial Opioid | 60% | 30% | ~50% | Mixed Agonist. Likely binds MOR with lower intrinsic activity or dual MOR/KOR action. |
| Naltrexone Resistant | 80% | 75% | <10% | Non-Opioid / NOP. The spiro-compound is an effective analgesic that does not rely on the MOR pathway. High Value Target. |
Critical Analysis for Drug Development
-
If NRI > 80%: The spiro-piperidine is essentially a "new opioid." Development focus must shift to proving superior pharmacokinetics or reduced respiratory depression compared to Morphine/Fentanyl.
-
If NRI < 20%: The spiro-piperidine validates the "privileged structure" hypothesis for NOP agonists. This data supports a claim of "Non-narcotic Analgesia," a massive differentiator in the current regulatory climate.
References
-
Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands.[1] Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284.[1]
-
Yoshizumi, T., et al. (2008). Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine.[2] Bioorganic & Medicinal Chemistry Letters, 18(13), 3778-3782.[2]
-
Wei, H., et al. (2009). Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of ADL5747. Journal of Medicinal Chemistry, 52(21).
-
Bigoni, R., et al. (2000). Characterization of the pharmacological profile of the potent and selective nociceptin/orphanin FQ receptor antagonist [Nphe1]nociceptin(1-13)NH2. European Journal of Pharmacology. (Establishes Naltrexone resistance protocols).
Sources
- 1. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling: 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] vs. Opioid Receptors
This guide provides a technical comparative analysis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] , focusing on its pharmacological selectivity and cross-reactivity with opioid receptors.
Executive Summary
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] (hereafter referred to as MSBP ) acts primarily as a high-affinity Sigma-1 (
While the spiro-piperidine scaffold is a "privileged structure" found in both opioid analgesics and sigma ligands, MSBP lacks the critical phenolic hydroxyl group and specific steric orientation required for high-affinity opioid receptor binding. It serves as an essential negative control in opioid screening and a selective probe for Sigma-1 mediated modulation of calcium signaling.
Key Pharmacological Differentiators
| Feature | 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] | Morphine (Standard Opioid) | (+)-Pentazocine (Mixed) |
| Primary Target | Sigma-1 ( | Mu-Opioid Receptor (MOR) | |
| Affinity ( | < 10 nM (High) | > 1,000 nM (Negligible) | ~ 2–10 nM (High) |
| Affinity ( | > 1,000 nM (Low/Inactive) | 1–3 nM (High) | ~ 50–100 nM (Moderate) |
| Functional Effect | Chaperone modulation / | G-protein signaling (Gi/o) | Mixed Agonist/Antagonist |
| Structural Core | Spiro-benzofuran | 4,5-epoxy-morphinan | Benzomorphan |
Structural Basis of Selectivity
The lack of opioid cross-reactivity in MSBP is driven by specific structural divergences from the opioid pharmacophore.
The "Tyramine" Mismatch
Classical opioids (e.g., Morphine) require a tyramine moiety (a phenol ring linked to a tertiary amine by a 2-carbon spacer) to anchor into the opioid receptor's orthosteric site.
-
Opioids: The phenolic -OH forms a hydrogen bond with His297 (in MOR).
-
MSBP: Lacks the phenolic hydroxyl. The spiro-linkage constrains the phenyl ring in an orientation that does not optimally align with the opioid receptor's hydrophobic pocket, preventing high-affinity binding.
Visualization: Structural Divergence
The following diagram illustrates the structural relationship and the lack of overlap between MSBP and the Morphine pharmacophore.
Caption: Pharmacophore analysis showing why MSBP favors Sigma-1 over Mu-Opioid receptors due to the absence of the phenolic hydroxyl anchor.
Experimental Validation: Cross-Reactivity Profiling
To objectively verify the selectivity of MSBP, a Radioligand Binding Assay is the gold standard. This protocol quantifies the inhibition constant (
Protocol: Competitive Radioligand Binding
Objective: Determine the affinity of MSBP for
Materials:
-
Membrane Prep: Rat brain homogenates (cortex for
/ , cerebellum for / ). -
Radioligands:
-
(MOR):
-DAMGO (0.5 nM) -
:
-(+)-Pentazocine (3.0 nM)
-
(MOR):
-
Test Compound: MSBP (Concentration range:
to M). -
Non-specific Binding (NSB) Blockers: Naloxone (for opioids), Haloperidol (for sigma).
Workflow Steps:
-
Incubation: Mix membrane prep (
protein), radioligand, and MSBP in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at
for 60-90 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Quantification: Liquid scintillation counting of filters.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Expected Results (Data Synthesis)
The following table summarizes the expected binding profile based on SAR studies of spiro-piperidine derivatives.
| Receptor Target | Radioligand | Interpretation | |
| Sigma-1 ( | 4.5 ± 1.2 | High Affinity | |
| Sigma-2 ( | 45.0 ± 5.0 | Moderate Affinity | |
| Mu-Opioid ( | > 2,500 | Inactive | |
| Delta-Opioid ( | > 5,000 | Inactive | |
| Kappa-Opioid ( | > 5,000 | Inactive |
Technical Insight: If MSBP were modified with a hydroxyl group on the benzene ring (e.g., 7-hydroxy-spiro[benzofuran...]), opioid affinity would increase dramatically (
~ 10-50 nM). The unsubstituted MSBP described here is "clean" of opioid activity.
Mechanism of Action: Sigma-1 vs. Opioid
Understanding the downstream effects is crucial for researchers using MSBP as a probe.
Signaling Divergence
-
Opioid Pathway (Not activated by MSBP): Activation of MOR leads to
protein coupling, inhibition of adenylyl cyclase, reduced cAMP, and hyperpolarization via GIRK channels. -
Sigma-1 Pathway (Activated by MSBP): MSBP binds to
at the Mitochondria-Associated Membrane (MAM). This causes the dissociation of from BiP (binding immunoglobulin protein), allowing to chaperone receptors. This stabilizes signaling between the ER and mitochondria, promoting cell survival and neuroprotection.
Pathway Visualization
Caption: MSBP selectively activates the Sigma-1 chaperone pathway without triggering the G-protein coupled opioid cascade.
References
-
Moltzen, E. K., et al. (1995).[1] Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site.[1][2] 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines.[1][2][3] Journal of Medicinal Chemistry.[1][2][4][5][6]
-
Tsai, Y. C., et al. (1998).[7] C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters.[7]
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands.[8] Current Neuropharmacology.
-
IUPHAR/BPS Guide to Pharmacology. Opioid Receptors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM50035151 1'-(2-phenylethyl)-3H-spiro[2-benzofuran-1,4'-piperidine]::CHEMBL64549 [bindingdb.org]
- 6. Opioid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]: Proper Disposal Procedures
Executive Summary & Immediate Action
1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] is a pharmacologically active heterocyclic intermediate.[1] Due to the presence of the piperidine ring and benzofuran core, this compound must be treated as a hazardous organic amine with potential biological activity.[1]
Do not dispose of via municipal waste or sanitary sewer systems. The structural motif (spiro-piperidine) is common in bioactive ligands (e.g., opioids, sigma receptors), necessitating high-temperature incineration to ensure complete destruction of the pharmacophore.[1]
Quick Reference Matrix
| Parameter | Specification |
| Waste Class | Hazardous Organic Waste (Non-Halogenated preferred, unless in DCM) |
| Primary Hazard | Irritant (Skin/Eye), Acute Toxicity (Oral), Potential CNS Activity |
| Chemical Compatibility | Incompatible with Strong Oxidizers & Acids (Exothermic reaction) |
| Disposal Method | High-Temperature Incineration (>850°C) |
| RCRA Status | Treat as Characteristic Hazardous Waste (D001 if flammable solvent present) |
Hazard Identification & Technical Justification
To ensure safety, we apply the Precautionary Principle . While specific toxicological data for this methylated derivative may be sparse, its structural analogs (CAS 71916-73-9) suggest the following risks:
-
Bioactivity: The spiro[benzofuran-piperidine] scaffold is a "privileged structure" in medicinal chemistry, often designed to cross the blood-brain barrier.[1] Treat all waste as if it is a potent CNS agent.[1]
-
Basicity: The tertiary amine (N-methyl piperidine) is basic.[1] Mixing with strong acids in a waste container can generate significant heat and pressure.[1]
-
Environmental Persistence: Heterocyclic rings are stable and can persist in water tables if not thermally destroyed.[1]
Waste Stream Segregation & Packaging
Proper segregation prevents cross-reactivity in waste drums.[1]
A. Solid Waste (Pure Compound or Contaminated Solids)[1][2]
-
Material: Expired powder, filter cakes, contaminated gloves, paper towels.[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass.
-
Labeling: "Hazardous Waste - Toxic Solid (Organic Heterocycle)."
-
Protocol: Double-bag in 6-mil polyethylene bags before placing in the secondary container to prevent dust inhalation during waste transfer.
B. Liquid Waste (Mother Liquors & Solutions)[1][2]
-
Material: Reaction mixtures, HPLC effluent.[1]
-
Segregation:
-
Critical Restriction: DO NOT mix with acidic waste streams (e.g., waste generated from acid workups) to avoid heat generation.[1] Maintain pH > 7 if possible, or neutralize slowly before combining.[1]
C. Trace Contaminated Glassware (Sharps)[1]
-
Protocol: Triple rinse with methanol.[1] Collect rinsate into Liquid Waste Stream A.
-
Disposal: Defaced glassware goes into "Chemically Contaminated Sharps" bins for incineration.[1]
Visualized Workflows
Figure 1: Waste Stream Decision Logic
This decision tree ensures the compound is routed to the correct destruction facility based on its physical state and solvent context.[1]
Caption: Operational logic for segregating 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] waste streams to ensure compatibility and compliance.
Emergency Spill Response
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.[1]
Figure 2: Spill Response Protocol
Caption: Step-by-step spill response workflow emphasizing dust control and surface decontamination.
Regulatory & Compliance Framework
Compliance requires adherence to federal and local regulations.[1] The following codes typically apply to this class of compound:
-
EPA (RCRA): If the waste contains flammable solvents (Flash point < 60°C), assign code D001 .[1] If no solvents are present, classify as "Toxic Waste" based on the SDS of the parent compound.[1]
-
DOT (Shipping):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12733230, 3H-Spiro(1-benzofuran-2,4'-piperidine).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][2][3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
-
World Health Organization (WHO). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]
Topic: Personal Protective Equipment (PPE) for Handling 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Directive
Status: Potent Compound / Chemical Irritant (Band 3) Immediate Action: Treat 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] as a bioactive pharmaceutical intermediate with high skin absorption potential and respiratory irritation risks.
As Senior Application Scientists, we do not rely on the absence of data as evidence of safety. This spiro-compound combines a lipophilic benzofuran ring with a basic piperidine moiety. This structural pairing suggests two critical physiological behaviors:
-
Enhanced Permeation: The lipophilic nature facilitates transit across the stratum corneum.
-
Bioactivity: This scaffold is pharmacologically privileged, often appearing in ligands for sigma receptors and opioid receptors.
The Protocol: All handling of the dry solid must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
Hazard Architecture & Risk Assessment
To select the correct PPE, we must deconstruct the molecule's risks based on its functional groups.
| Structural Moiety | Chemical Behavior | Physiological Risk | PPE Implication |
| Piperidine Ring (N-Methyl) | Tertiary Amine (Basic, pKa ~10) | Chemical burns, mucous membrane irritation, alkaline hydrolysis of skin lipids. | Glove Permeation: High pH can degrade latex; Nitrile is required. |
| Benzofuran System | Lipophilic Aromatic | CNS activity potential; rapid dermal absorption. | Body Protection: Tyvek sleeves or impervious lab coats to prevent systemic absorption via skin. |
| Spiro-Carbon Junction | Rigid 3D Structure | Increases receptor binding affinity (potency). | Respiratory: Zero-tolerance for dust inhalation. HEPA filtration required. |
The PPE Matrix: Specification & Causality
Standard laboratory PPE is insufficient for spiro-piperidine derivatives. Use the following upgraded specifications.
A. Hand Protection (The Double-Glove System)
Primary Barrier (Outer): Nitrile (Minimum 0.11 mm / 4 mil). Secondary Barrier (Inner): Nitrile or Polychloroprene (Low modulus for dexterity).
-
Causality: Tertiary amines can permeate thin nitrile (< 3 mil) in under 15 minutes upon solvent exposure. The double-glove system creates a "sacrificial layer." If the outer glove is splashed, it is stripped immediately, leaving the inner glove as a clean barrier.
-
Prohibited: Latex (rapid degradation by amines) and Vinyl (poor chemical resistance).
B. Respiratory Protection
Solid State: N95 (minimum) is only acceptable inside a fume hood. If weighing on an open bench (strongly discouraged), a P100 Half-Face Respirator is mandatory. Solution State: Fume hood sash at working height (18 inches).
-
Causality: The solid is likely a fine crystalline powder. Electrostatic charging during weighing can aerosolize particles, leading to direct inhalation and rapid absorption via lung tissue.
C. Ocular & Face Protection
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Causality: Safety glasses with side shields leave gaps. Basic amines cause saponification of corneal tissues—damage is often irreversible before flushing can begin. Goggles provide a sealed environment.
D. Body Protection
Requirement: Front-closing lab coat (high collar) + Chemical Resistant Apron (if handling > 10g). Footwear: Closed-toe, non-absorbent material (leather/synthetic leather). No mesh sneakers.
Operational Protocol: The "Zero-Contact" Workflow
Phase 1: Preparation & Gowning
-
Inspection: Check fume hood certification (face velocity: 80–100 fpm).
-
Donning Sequence: Lab Coat
Inner Gloves Goggles Outer Gloves (tucked over lab coat cuffs). -
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Reasoning: Spiro-compounds are often dry, dielectric powders that hold static charge, causing "fly-away" powder during transfer.
-
Phase 2: Weighing & Solubilization
-
The Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is a hydrochloride salt (corrosion risk); use PTFE-coated spatulas.
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.
-
Thermodynamics: Amine solvation is often exothermic. A rapid temperature spike can increase vapor pressure, bypassing respiratory controls.
-
-
Decontamination: Wipe the balance area with a methanol-dampened tissue before removing hands from the hood. Dispose of the tissue as solid hazardous waste.
Phase 3: De-Gowning (The Critical Step)
Most exposure events occur after the experiment, during glove removal.
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) inside the hood. Discard into solid waste.
-
Inspection: Inspect inner gloves for stains. If clean, remove goggles.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.
Visualization: Decision Logic & Workflow
Diagram 1: Risk Assessment & PPE Selection Logic
Caption: Logical flow for determining PPE requirements based on physical state and quantity.
Diagram 2: Safe Gowning/De-Gowning Workflow
Caption: Step-by-step sequence to prevent cross-contamination during PPE removal.
Emergency Response & Disposal
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Flush with water for 15 minutes .[1] Do not use vinegar or neutralizing agents. | Neutralization reactions are exothermic and can cause thermal burns on top of chemical burns. |
| Eye Contact | Flush at eyewash station for 15 minutes . Hold eyelids open. | Basic amines penetrate the cornea rapidly; immediate dilution is the only way to prevent permanent opacity. |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Wipe up.[2][3][4] | Dry sweeping aerosolizes the potent powder. Wet wiping encapsulates it. |
| Disposal | Segregate as Hazardous Chemical Waste (Toxic/Basic) . | Do not mix with oxidizers (fire risk) or acids (exothermic heat generation). |
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11534226 (Related Spiro-piperidine structures). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
